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  • Product: (Z)-ethyl 3-aminoacrylate
  • CAS: 77570-30-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Z)-ethyl 3-aminoacrylate: Properties, Synthesis, and Applications

Foreword for the Modern Researcher In the landscape of synthetic chemistry and drug development, the utility of a molecule is defined by its structural features and predictable reactivity. (Z)-ethyl 3-aminoacrylate is a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of synthetic chemistry and drug development, the utility of a molecule is defined by its structural features and predictable reactivity. (Z)-ethyl 3-aminoacrylate is a prime example of a deceptively simple yet remarkably versatile building block. As a β-enamino ester, its true potential is unlocked through a nuanced understanding of its stereochemistry and the electronic interplay between the amine, the alkene, and the ester functionalities.

This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing researcher, with a deep, actionable understanding of this reagent. We will explore not just what it does, but why it behaves the way it does—from the thermodynamic stability of its Z-configuration to the regioselectivity it imparts in complex syntheses. The protocols detailed herein are not merely recipes but are presented as self-validating systems, grounded in mechanistic principles to empower you to adapt and innovate in your own laboratory settings.

Core Molecular Profile and Physicochemical Properties

(Z)-ethyl 3-aminoacrylate, systematically named ethyl (Z)-3-aminoprop-2-enoate, is an organic compound that serves as a cornerstone intermediate in various synthetic pathways.[1][2] Its structure is characterized by an ethyl ester in conjugation with an enamine, with the amino and ester groups positioned on the same side of the C=C double bond (Z-configuration).[1] This specific geometry is not trivial; it is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which significantly influences the molecule's reactivity and physical properties.

The bifunctional nature of the molecule, possessing both a hydrogen bond donor (NH₂) and multiple acceptors (N and O atoms), along with a hydrophobic ethyl chain, results in moderate lipophilicity and balanced solubility in both organic and aqueous media.[3]

Data Presentation: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1][2]
CAS Number 77570-30-0[1][2]
Appearance Colorless to light yellow liquid[3]
Density 1.0 ± 0.1 g/cm³[3]
Boiling Point 195.6 ± 13.0 °C at 760 mmHg[3]
Flash Point 66.7 ± 17.4 °C[3]
XLogP3-AA 0.6[2][3]
Hydrogen Bond Donors 1[2][3]
Hydrogen Bond Acceptors 3[2][3]
Solubility Soluble in polar protic solvents (e.g., ethanol, methanol) and many common organic solvents (e.g., CH₂Cl₂, THF, ethyl acetate). Moderate solubility in water.[3]
Spectroscopic Characterization: A Self-Validating System

Accurate identification of (Z)-ethyl 3-aminoacrylate is critical. The following spectral data provide a comprehensive fingerprint for structural verification.

2.1 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The intramolecular hydrogen bond has a notable effect on the N-H and C=O stretching frequencies.

  • N-H Stretch: A broad absorption is typically observed in the 3300-3500 cm⁻¹ region, characteristic of the amino group.[3] The broadness is indicative of hydrogen bonding.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the ethyl group.

  • C=O Stretch: A strong, sharp peak appears around 1700 cm⁻¹, which is typical for an α,β-unsaturated ester.[3]

  • C=C Stretch: A distinct peak is found near 1600 cm⁻¹, corresponding to the alkene double bond in conjugation with the carbonyl.[3]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the Z-stereochemistry and overall structure.

  • ¹H NMR Spectrum (Predicted, CDCl₃):

    • δ ~7.0-7.5 ppm (br s, 2H): These are the protons of the NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and exchange.

    • δ ~6.8 ppm (d, 1H): This is the vinyl proton at the β-position (C3), coupled to the α-proton.

    • δ ~4.7 ppm (d, 1H): This is the vinyl proton at the α-position (C2), coupled to the β-proton. The significant downfield shift is due to the deshielding effect of the adjacent carbonyl group. The cis-coupling constant (J) between these two protons is expected to be in the range of 7-10 Hz, which is characteristic of a Z-alkene.

    • δ 4.1 ppm (q, 2H): The methylene protons (-OCH₂CH₃) of the ethyl ester.

    • δ 1.2 ppm (t, 3H): The methyl protons (-OCH₂CH₃) of the ethyl ester.

  • ¹³C NMR Spectrum (CDCl₃):

    • δ ~165-170 ppm: The ester carbonyl carbon (C1).[3]

    • δ ~110-115 ppm: The β-carbon of the enamine (C3), which is significantly shielded by the electron-donating effect of the amino group.[3]

    • δ ~85-90 ppm: The α-carbon of the enamine (C2).

    • δ ~60 ppm: The methylene carbon (-OCH₂) of the ethyl ester.

    • δ ~14 ppm: The methyl carbon (-OCH₂CH₃) of the ethyl ester.

2.3 Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would be expected to show a clear molecular ion peak and predictable fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of C₅H₉NO₂.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent peak at m/z = 70, resulting from the cleavage of the ester group. This is a common fragmentation for ethyl esters.

    • Loss of Ethanol (-CH₃CH₂OH): A peak at m/z = 69 via a McLafferty-type rearrangement, if sterically feasible.

    • Loss of CO₂Et Radical (-•CO₂Et): A peak at m/z = 42.

Synthesis: A Reliable and Scalable Protocol

While several synthetic routes exist, the conjugate addition of ammonia to ethyl propiolate is a direct and efficient method for producing (Z)-ethyl 3-aminoacrylate. The choice of starting materials is strategic: ethyl propiolate is a readily available, highly activated alkyne, and ammonia serves as a simple, inexpensive nitrogen source.

Diagram: Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_product Final Product A Ethyl Propiolate in Ethanol C Reaction Vessel (Round-bottom flask with stir bar) A->C B Ammonia Solution (in Ethanol) B->C  Slow, dropwise addition at 0°C D Stir at Room Temperature (Monitor by TLC) C->D E Solvent Removal (Rotary Evaporation) D->E F Purification (Distillation or Column Chromatography) E->F G (Z)-ethyl 3-aminoacrylate F->G

Caption: Workflow for the synthesis of (Z)-ethyl 3-aminoacrylate.

Experimental Protocol: Synthesis via Conjugate Addition

Objective: To synthesize (Z)-ethyl 3-aminoacrylate from ethyl propiolate and ammonia.

Materials:

  • Ethyl propiolate (1.0 eq)

  • 7N Ammonia solution in Methanol (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for chromatography (if needed)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl propiolate (e.g., 9.81 g, 100 mmol) in 100 mL of anhydrous ethanol.

    • Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the starting material and the ammonia, facilitating a homogeneous reaction. Anhydrous conditions are preferred to minimize potential side reactions.

  • Nucleophilic Addition: Cool the flask in an ice bath to 0 °C. While stirring vigorously, add the 7N ammonia solution in methanol (e.g., 17.1 mL, 120 mmol) dropwise over 30 minutes.

    • Causality: The reaction is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent side-product formation. An excess of ammonia ensures the complete consumption of the limiting reagent, ethyl propiolate. The nucleophilic ammonia attacks the electron-deficient alkyne.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

    • Causality: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ethyl propiolate spot has disappeared. This ensures the reaction has gone to completion.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (Z)-ethyl 3-aminoacrylate as a pale yellow liquid.

    • Causality: Purification is necessary to remove any unreacted starting materials or side products. The choice between distillation and chromatography depends on the scale of the reaction and the nature of any impurities.

Reactivity and Synthetic Applications

The synthetic utility of (Z)-ethyl 3-aminoacrylate stems from its dual reactivity as both a nucleophile (at the nitrogen) and an electrophile (at the α,β-unsaturated system). It is a classic Michael acceptor and a key precursor for building heterocyclic rings.

4.1 Aza-Michael Addition: Formation of β-Amino Esters

The enamine moiety of (Z)-ethyl 3-aminoacrylate is less reactive as a Michael acceptor than a typical α,β-unsaturated ester due to the electron-donating nature of the amino group. However, it readily undergoes conjugate addition with stronger nucleophiles. More importantly, the primary amine can act as a nucleophile itself in reactions with other Michael acceptors. For the purpose of this guide, we will focus on its role as a foundational block that leads to β-amino acid derivatives. A related reaction is the aza-Michael addition of other amines to ethyl acrylate, a process for which (Z)-ethyl 3-aminoacrylate is the first-step product if ammonia is the nucleophile.

4.2 Heterocycle Synthesis: The Gateway to Pyrimidines

A premier application of (Z)-ethyl 3-aminoacrylate is in the synthesis of substituted pyrimidines, which are core structures in many pharmaceuticals. The reaction proceeds via a condensation-cyclization sequence with an amidine.

Diagram: Pyrimidine Synthesis Mechanism

G cluster_mech Mechanism: (Z)-ethyl 3-aminoacrylate to Pyrimidin-4-one Reactants { (Z)-ethyl 3-aminoacrylate | + | Formamidine } Intermediate1 { Adduct | (Loss of NH₃) } Reactants->Intermediate1 Condensation Intermediate2 { Cyclized Intermediate | (Intramolecular attack) } Intermediate1->Intermediate2 6-endo-trig Cyclization Product { Pyrimidin-4(3H)-one | (Loss of EtOH) } Intermediate2->Product Aromatization

Caption: Generalized mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of Pyrimidin-4(3H)-one

Objective: To synthesize 2-unsubstituted pyrimidin-4(3H)-one from (Z)-ethyl 3-aminoacrylate and formamidine.

Materials:

  • (Z)-ethyl 3-aminoacrylate (1.0 eq)

  • Formamidine acetate (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Base Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (e.g., 0.82 g, 12 mmol) in 30 mL of anhydrous ethanol. To this, add formamidine acetate (e.g., 1.25 g, 12 mmol).

    • Causality: Sodium ethoxide serves two purposes: it deprotonates the formamidine acetate to generate the free base (formamidine) in situ, and it acts as a base catalyst for the condensation reaction. An inert atmosphere is used to prevent moisture from quenching the base.

  • Reactant Addition: To the stirred solution of formamidine, add (Z)-ethyl 3-aminoacrylate (e.g., 1.27 g, 11 mmol) dissolved in 10 mL of anhydrous ethanol.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours.

    • Causality: Heating provides the necessary activation energy for the initial condensation between the ester and the amidine, followed by the intramolecular cyclization. Refluxing ensures a constant reaction temperature.

  • Workup and Isolation: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Remove the solvent under reduced pressure. The resulting solid is suspended in water and stirred for 30 minutes to dissolve inorganic salts.

    • Causality: Neutralization quenches the base. The water wash removes the sodium acetate byproduct.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be recrystallized from ethanol/water to yield pure pyrimidin-4(3H)-one.[4]

    • Causality: Recrystallization is a standard method for purifying solid organic compounds to achieve high purity.

Safety, Handling, and Storage

As with all laboratory reagents, (Z)-ethyl 3-aminoacrylate should be handled with appropriate care.

  • Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Stability: The compound is generally stable under normal laboratory conditions. The Z-configuration is the thermodynamically favored isomer due to intramolecular hydrogen bonding.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

References
  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357228, (Z)-ethyl 3-(dimethylamino)acrylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59298373, (Z)-ethyl 3-aminoacrylate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 3-(diethylamino)acrylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Retrieved from [Link]

Sources

Exploratory

(Z)-Ethyl 3-aminoacrylate: Spectroscopic Characterization & Stereochemical Assignment

Topic: (Z)-Ethyl 3-aminoacrylate Spectroscopic Characterization & Technical Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Z)-Ethyl 3-aminoacrylate Spectroscopic Characterization & Technical Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Stereochemical Imperative

(Z)-Ethyl 3-aminoacrylate (CAS: 59795-94-7 / 7318-00-5 generic) represents a fundamental enamine ester scaffold used extensively in the synthesis of heterocycles, including pyridines and pyrimidines for pharmaceutical applications.

The critical analytical challenge with this molecule is the definitive assignment of stereochemistry (Z vs. E). Unlike simple alkenes,


-aminoacrylates exhibit a strong thermodynamic preference for the Z-isomer (cis) due to a stabilizing intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen. This guide provides the definitive spectroscopic data, mechanistic synthesis protocols, and a logic-based decision tree for validating this specific isomer.

Spectroscopic Data Profile

The following data represents the consensus values for the Z-isomer in deuterated chloroform (


).
Nuclear Magnetic Resonance ( H & C NMR)

The Z-isomer is distinguished by a smaller vicinal coupling constant (


) compared to the E-isomer, and a characteristic downfield shift of the hydrogen-bonded amine proton.
NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic

H
NH (H-bonded) 6.50 – 8.50 Broad Singlet-Deshielded by intramolecular H-bond to C=O.

H
NH (Free) 3.50 – 5.00 Broad Singlet-Solvent exposed; typical amine shift.

H
H

(C3-H)
6.50 – 7.30 Doublet (d)

Downfield due to N-attachment. Diagnostic for Z-isomer.

H
H

(C2-H)
4.30 – 4.80 Doublet (d)

Upfield alkene proton.

H
OCH

4.10 – 4.20 Quartet (q)

Ethyl ester methylene.

H
CH

1.20 – 1.30 Triplet (t)

Ethyl ester methyl.

C
C=O 168 – 170 Singlet-Ester carbonyl.

C
C

(C3)
150 – 155 Singlet-Enamine carbon (deshielded).

C
C

(C2)
80 – 85 Singlet-Enamine carbon (shielded by resonance).

Critical Note on Coupling Constants:

  • Z-Isomer:

    
     (Typically 
    
    
    
    Hz for this scaffold).
  • E-Isomer:

    
     (Typically 
    
    
    
    Hz).
  • Observation: If the spectrum shows a

    
     value 
    
    
    
    Hz, the sample has isomerized to the E-form or is a mixture.
Infrared Spectroscopy (FT-IR)

The intramolecular hydrogen bond significantly alters the carbonyl stretch frequency, shifting it to a lower wavenumber compared to a non-conjugated ester.

Functional GroupWavenumber (

, cm

)
IntensityNotes
N-H Stretch 3200 – 3450 Medium/BroadOften two bands (sym/asym) or broadened by H-bonding.
C=O Stretch 1650 – 1680 StrongDiagnostic: Lower than typical esters (1735 cm

) due to conjugation and H-bond ("chelate" effect).
C=C Stretch 1610 – 1640 Medium/StrongConjugated alkene stretch.
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 115
    
  • Base Peak: Often m/z 70 (Loss of OEt) or m/z 42.

  • Fragmentation: Loss of ethoxy group (

    
    ) is characteristic of ethyl esters.
    

Mechanistic Synthesis & Isolation Protocol

To ensure the isolation of the Z-isomer, the synthesis typically utilizes the addition of ammonia to ethyl propiolate. This reaction is thermodynamically controlled to favor the H-bonded Z-form.

Reagents
  • Ethyl Propiolate (CAS: 623-47-2)

  • Ammonium Acetate (solid source of

    
    ) or Aqueous Ammonia (25%)
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Protocol
  • Preparation: Dissolve ethyl propiolate (1.0 eq) in ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Slowly add Ammonium Acetate (1.5 eq) or dropwise aqueous ammonia.

    • Why: Controlling the exotherm prevents polymerization of the propiolate.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product is more polar than the starting alkyne.

  • Workup: Remove solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is typically a solid or oil that solidifies. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel).

  • Validation: Perform

    
    H NMR immediately.
    
    • Self-Validating Step: Check the integration of the alkene doublets. If

      
       Hz is observed, the sample contains the E-isomer, likely due to steric factors or solvent effects disrupting the H-bond.
      

Structural Elucidation Logic (Visualization)

The following diagram illustrates the decision tree for assigning the stereochemistry of


-aminoacrylates based on spectroscopic evidence.

StereochemistryLogic Start Unknown Ethyl 3-aminoacrylate Isomer Step1 1. Analyze 1H NMR (Alkene Region) Start->Step1 CheckJ Check Coupling Constant (J) between H-alpha and H-beta Step1->CheckJ SmallJ J = 7.0 - 12.5 Hz CheckJ->SmallJ Cis-coupling LargeJ J = 12.5 - 18.0 Hz CheckJ->LargeJ Trans-coupling Step2Z 2. Check NH Signal SmallJ->Step2Z Step2E 2. Check NH Signal LargeJ->Step2E CheckNH_Z Is NH downfield (6.5-8.5 ppm)? Step2Z->CheckNH_Z CheckNH_E Is NH upfield (< 6.0 ppm)? Step2E->CheckNH_E ResultZ CONFIRMED: (Z)-Isomer (Stabilized by Intramolecular H-Bond) CheckNH_Z->ResultZ Yes (Deshielded) ResultE CONFIRMED: (E)-Isomer (Sterically favored if N-substituted bulky) CheckNH_E->ResultE Yes (Shielded) Mechanism Mechanism: Intramolecular H-Bond (N-H ... O=C) ResultZ->Mechanism Stabilizing Force

Caption: Spectroscopic decision tree for distinguishing Z/E isomers of ethyl 3-aminoacrylate based on coupling constants and proton deshielding.

References

  • ChemicalBook. (2019). 1H NMR Spectrum of Ethyl 3-amino-2-butenoate (Analogous Reference). Retrieved from

  • University of Calgary. (n.d.). Coupling Constants in H-NMR: Vicinal Coupling Ranges. Retrieved from

  • LibreTexts Chemistry. (2023). Infrared Spectra of Common Functional Groups: Carbonyls and Amines. Retrieved from

  • PubChem. (2024).[1] Compound Summary: (Z)-ethyl 3-aminoacrylate (CID 59298373).[1] Retrieved from

  • ResearchGate. (2013). One-pot reactions of ethyl propiolate: Synthesis of Z-selective enoates.[2] Retrieved from

Sources

Foundational

(Z)-Ethyl 3-Aminoacrylate: Structural Integrity, Synthesis, and Reactivity Profile

Topic: (Z)-Ethyl 3-aminoacrylate Stability and Reactivity Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals [1] Executive Summary (Z)-Ethyl 3-aminoacrylate (CAS: 7...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Z)-Ethyl 3-aminoacrylate Stability and Reactivity Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

[1]

Executive Summary

(Z)-Ethyl 3-aminoacrylate (CAS: 77570-30-0) is a pivotal


-enamino ester intermediate used extensively in the synthesis of nitrogen-containing heterocycles, particularly quinolines and pyridines. Unlike simple enamines, which are notoriously hydrolytically unstable, this compound exhibits a unique stability window due to a Resonance-Assisted Hydrogen Bond (RAHB) that locks the molecule in the Z-configuration. This guide provides a deep technical analysis of its stereoelectronic properties, a validated synthesis protocol, and a critical review of its reactivity patterns in drug discovery applications.
Property Data
IUPAC Name Ethyl (2Z)-3-aminoprop-2-enoate
CAS Number 77570-30-0
Molecular Weight 115.13 g/mol
Melting Point 33–35 °C
Boiling Point ~210 °C (at 760 mmHg)
Density 1.0 ± 0.1 g/cm³
Key Feature Intramolecular N-H[1][2][3][4]···O=C Hydrogen Bond

Structural Analysis: The "Z" Isomer Imperative

The stability of ethyl 3-aminoacrylate is not intrinsic to the enamine functionality itself but is a product of stereochemistry. The Z-isomer is thermodynamically favored over the E-isomer by approximately 2–4 kcal/mol due to the formation of a pseudo-six-membered ring.

Resonance-Assisted Hydrogen Bonding (RAHB)

In the Z-configuration, the amino hydrogen (


) and the ester carbonyl oxygen (

) are coplanar, allowing for a strong intramolecular hydrogen bond. This interaction does two things:
  • Electronic Stabilization: It facilitates electron delocalization from the nitrogen lone pair to the carbonyl oxygen, increasing the double-bond character of the

    
     bond and the single-bond character of the 
    
    
    
    bond.
  • Hydrolytic Shielding: The H-bond "locks" the nitrogen lone pair, reducing its availability for protonation—the first step in acid-catalyzed enamine hydrolysis.

Visualization of Stereoelectronic Stabilization

RAHB_Stability cluster_0 Intramolecular H-Bond Effect Z_Isomer (Z)-Isomer (Thermodynamically Stable) Resonance Resonance Hybrid (Zwitterionic Character) Z_Isomer->Resonance RAHB Stabilization E_Isomer (E)-Isomer (Kinetically Labile) E_Isomer->Z_Isomer Isomerization (Solvent/Heat) Hydrolysis Hydrolysis (Degradation) E_Isomer->Hydrolysis Rapid Protonation Resonance->Hydrolysis Slow Protonation

Figure 1: The thermodynamic preference for the Z-isomer is driven by Resonance-Assisted Hydrogen Bonding (RAHB), which significantly retards hydrolysis compared to the E-isomer.

Validated Synthesis Protocol

While many commercial sources supply N,N-dialkyl derivatives, the primary amine form (


) is best synthesized fresh to avoid polymerization. The following protocol utilizes the nucleophilic addition of ammonia to ethyl propiolate, a method superior to the reduction of cyanoacetate for purity.
Materials
  • Ethyl Propiolate (98%): Electrophilic alkyne precursor.

  • Ammonium Hydroxide (28-30% aq) or Ammonia gas: Nucleophile.

  • Ethanol (Anhydrous): Solvent.[1]

  • Dichloromethane (DCM): Extraction solvent.

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with anhydrous ethanol (10 volumes relative to propiolate). Cool the system to 0–5 °C using an ice bath.

  • Nucleophilic Addition: Add Ethyl Propiolate (1.0 eq) dropwise over 30 minutes. Caution: Reaction is exothermic.[4]

  • Ammonolysis:

    • Option A (Gas): Bubble dry ammonia gas through the solution for 2 hours while maintaining temperature <10 °C.

    • Option B (Aqueous): Add Ammonium Hydroxide (1.5 eq) dropwise. Note that water introduction requires rigorous drying later.

  • Reaction Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The alkyne spot will disappear, replaced by a lower Rf spot (amine).

  • Workup:

    • Evaporate ethanol under reduced pressure at <40 °C (Critical: Product is thermally sensitive).

    • Dissolve residue in DCM and wash with brine.

    • Dry organic layer over

      
      .
      
  • Purification: If necessary, recrystallize from cold ether/pentane or distill under high vacuum (0.5 mmHg) if the product remains liquid (supercooling is common).

Yield: Typically 85–92%. Storage: Store at -20 °C under Argon. Stable for 3–6 months.

Reactivity Profile and Applications

(Z)-Ethyl 3-aminoacrylate is a "push-pull" alkene. The amino group pushes electron density into the


-system, while the ester group pulls it. This creates distinct reactivity zones.
Reactivity Zones
  • 
    -Carbon (C3):  Nucleophilic. Reacts with electrophiles (alkyl halides, acyl chlorides).
    
  • 
    -Carbon (C2):  Nucleophilic character is masked but accessible in conjugated systems.
    
  • Nitrogen: Nucleophilic, but reduced basicity due to conjugation.

  • Ester Carbonyl: Electrophilic.

The Gould-Jacobs Reaction (Quinoline Synthesis)

The most authoritative application of this molecule is in the Gould-Jacobs reaction sequence, used to synthesize 4-hydroxyquinolines (scaffolds for antimalarials and fluoroquinolone antibiotics).

Mechanism:

  • Condensation: Aniline reacts with an alkoxymethylene malonate (or similar electrophile). Note: Ethyl 3-aminoacrylate acts as the "enamine" component if reacting with an electrophilic aryl species, or can be formed in situ.

  • Cyclization: Thermal cyclization (

    
    ) or acid-catalyzed cyclization forms the pyridine ring.
    

Below is the pathway where Ethyl 3-aminoacrylate serves as the Michael Acceptor precursor or partner in related heterocycle formations.

GouldJacobs Start Reagents: Aniline + Ethyl Ethoxymethylenemalonate Inter1 Intermediate: Ethyl 3-anilinoacrylate derivative Start->Inter1 Addition-Elimination Cyclization Cyclization (250°C or Acid Catalysis) Inter1->Cyclization Thermal/Acidic Activation Quinoline Product: 4-Hydroxyquinoline-3-carboxylate Cyclization->Quinoline Intramolecular SEAr

Figure 2: General workflow for Quinoline synthesis. (Z)-ethyl 3-aminoacrylate derivatives are key intermediates (Inter1) in this pathway.

Hydrolytic Instability

Researchers must be aware that in the presence of dilute acid, the equilibrium shifts rapidly.



For Ethyl 3-aminoacrylate, hydrolysis yields Ethyl formylacetate  (which exists as an aldehyde-enol) and Ammonia . This degradation is irreversible if ammonia escapes.

Handling and Safety Data

ParameterSpecification
Storage Temp -20 °C (Long term), 2–8 °C (Working)
Atmosphere Argon or Nitrogen (Hygroscopic)
Solubility Soluble in DCM, EtOH, DMSO. Slightly soluble in water (with hydrolysis risk).[5]
Toxicity Irritant. Potential sensitizer. Use standard PPE.

References

  • BenchChem. (Z)-ethyl 3-aminoacrylate Properties and Safety. Retrieved from .

  • PubChem. Compound Summary: (Z)-ethyl 3-aminoacrylate.[3] National Library of Medicine. Retrieved from .

  • Smolecule. Synthesis and Physical Properties of Aminoacrylates. Retrieved from .

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[6] [Contextual Reference for Gould-Jacobs Mechanism].

  • PrepChem. Synthesis of Enamino Esters. Retrieved from .

Sources

Exploratory

(Z)-Ethyl 3-Aminoacrylate: Stereoelectronic Control in Heterocyclic Architecture

This guide explores the structural utility and synthetic applications of (Z)-ethyl 3-aminoacrylate, a privileged enamine scaffold in organic chemistry. Executive Summary Role: Bifunctional Enamine Building Block Primary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the structural utility and synthetic applications of (Z)-ethyl 3-aminoacrylate, a privileged enamine scaffold in organic chemistry.

Executive Summary

Role: Bifunctional Enamine Building Block Primary Utility: Synthesis of N-heterocycles (Pyridines, Pyrimidines, Quinolines) via [3+3] or [3+2] annulation strategies. Key Feature: The (Z)-configuration is thermodynamically stabilized by an intramolecular hydrogen bond (


), creating a "chelate-like" pre-organization that governs regioselectivity and stability.

The Stereoelectronic Scaffold

Unlike simple amines or acrylates, (Z)-ethyl 3-aminoacrylate (E3AA) possesses a push-pull electronic system. The amino group (


) acts as an electron donor (+M effect), pushing density into the 

-carbon, while the ester group acts as an electron acceptor (-M effect).
Stability & Configuration

The compound exists predominantly in the (Z)-form (cis-enamine) due to a robust intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen. This interaction locks the conformation, preventing the rotation required for E/Z isomerization under ambient conditions.

  • Thermodynamic Stability: Z > E (

    
    ).
    
  • Reactivity Implication: The internal H-bond reduces the basicity of the nitrogen, making the

    
    -carbon the primary nucleophilic site (enamine reactivity) while preserving the amine for subsequent cyclization steps.
    
Reactivity Profile (DOT Visualization)

The following diagram illustrates the resonance contribution and dual reactivity sites of the molecule.

ReactivityProfile E3AA (Z)-Ethyl 3-Aminoacrylate N_Site Nitrogen (N) Secondary Nucleophile (Cyclization Closure) E3AA->N_Site C_Alpha Alpha-Carbon (C2) Primary Nucleophile (Michael Donor) E3AA->C_Alpha Enamine Resonance C_Carbonyl Carbonyl (C=O) Electrophile (Acylation) E3AA->C_Carbonyl N_Site->C_Carbonyl Intramolecular H-Bond Stabilization C_Beta Beta-Carbon (C3) Electrophilic Center (In Conjugation)

Figure 1: Reactivity profile of (Z)-ethyl 3-aminoacrylate showing the push-pull dynamics.

Synthetic Utility: The Heterocyclic Nexus

(Z)-Ethyl 3-aminoacrylate serves as the "C-C-N" three-atom fragment in convergent synthesis. Its utility spans three major heterocyclic classes.

Pyridine Synthesis (Hantzsch Modification)

In the classic Hantzsch dihydropyridine synthesis, E3AA represents the stable, isolated intermediate formed from the condensation of a


-ketoester and ammonia.
  • Mechanism: E3AA reacts with an activated alkene (formed from an aldehyde and a second equivalent of

    
    -ketoester) via a Michael addition, followed by cyclodehydration.
    
  • Advantage: Using isolated E3AA allows for the synthesis of unsymmetrical 1,4-dihydropyridines with high regiocontrol, avoiding the mixture of products seen in one-pot multicomponent reactions.

Pyrimidine Construction

E3AA condenses with N-C-N binucleophiles (amidines, guanidines, ureas) to form pyrimidines.

  • Pathway: The amidine nitrogen attacks the ester carbonyl (acylation) or the

    
    -carbon (Michael addition), followed by cyclization.
    
  • Criticality of Z-Form: The Z-geometry positions the ester and enamine groups on the same side, lowering the entropic barrier for the ring-closing step.

Quinoline Scaffolds (Gould-Jacobs Interface)

While the Gould-Jacobs reaction typically employs aniline and ethoxymethylenemalonate, E3AA derivatives (N-aryl) are the actual cyclization precursors.

  • Application: N-arylation of E3AA followed by thermal cyclization yields 4-hydroxyquinolines, key pharmacophores in antimalarial drugs (e.g., Chloroquine precursors).

Experimental Protocol: Synthesis of 2-Substituted Pyrimidines

This protocol details the condensation of (Z)-ethyl 3-aminoacrylate with a benzamidine derivative to synthesize a 4-hydroxypyrimidine scaffold. This method validates the building block's utility in constructing pharmacologically active cores.

Materials & Reagents
ReagentEquiv.Role
(Z)-Ethyl 3-aminoacrylate 1.0C-C-N Fragment
Benzamidine HCl 1.1N-C-N Fragment
Sodium Ethoxide (NaOEt) 2.5Base
Ethanol (Absolute) SolventMedium
Acetic Acid ExcessQuenching
Step-by-Step Methodology
  • Base Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium metal (2.5 equiv) in absolute Ethanol (10 mL/g Na) under Nitrogen atmosphere to generate fresh NaOEt.

  • Amidine Activation: Add Benzamidine Hydrochloride (1.1 equiv) to the NaOEt solution. Stir at ambient temperature for 30 minutes to liberate the free amidine base. NaCl precipitate may form.

  • Addition of Building Block: Dropwise add (Z)-ethyl 3-aminoacrylate (1.0 equiv) to the reaction mixture over 10 minutes. The solution typically turns yellow.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM).
    
    • Mechanistic Note: The amidine attacks the ester carbonyl first, followed by intramolecular attack of the amide nitrogen onto the enamine

      
      -carbon (or vice-versa depending on substitution), eliminating ethanol.
      
  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Remove solvent under reduced pressure (Rotavap).

    • Redissolve the residue in minimal water (approx. 5 mL/mmol).

    • Acidify carefully with Glacial Acetic Acid to pH 4–5. The pyrimidine product (often 4-hydroxy-2-phenylpyrimidine tautomer) will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.
    
Reaction Pathway Visualization

PyrimidineSynthesis Start Reagents: (Z)-Ethyl 3-aminoacrylate + Benzamidine Inter1 Intermediate: N-Acyl Amidine Formation (Nucleophilic Attack on Ester) Start->Inter1 NaOEt, EtOH, RT Inter2 Cyclization: Intramolecular Michael-type Addition (- EtOH) Inter1->Inter2 Reflux Product Product: 4-Hydroxy-2-phenylpyrimidine Inter2->Product Tautomerization

Figure 2: Step-wise construction of the pyrimidine core using (Z)-ethyl 3-aminoacrylate.

References

  • Stereochemistry & Stability: Lubin, H. et al. "The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization." Journal of Chemical Research. Context: Establishes the thermodynamic preference for the Z-isomer due to intramolecular H-bonding.
  • Pyrimidine Synthesis

    • Kenner, G. W. et al. "Pyrimidines. Part I. The synthesis of some 2-substituted 4-hydroxypyrimidines." Journal of the Chemical Society. Link

    • Context: Foundational protocol for condensing aminoacrylates with amidines.[2]

  • Modern Multicomponent Applications

    • Wang, H. et al. "Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones."[4] Chemical Communications, 2014. Link

    • Context: Demonstrates the reactivity of E3AA with isocyanates in modern diversity-oriented synthesis.
  • Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft.
  • Gould-Jacobs Reaction

    • Gould, R. G., & Jacobs, W. A.[5][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939.[5] Link

    • Context: Defines the cyclization logic for quinoline formation

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-Heterocycles Using (Z)-Ethyl 3-Aminoacrylate

Topic: Synthesis of heterocyclic compounds using (Z)-ethyl 3-aminoacrylate. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of heterocyclic compounds using (Z)-ethyl 3-aminoacrylate. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

(Z)-Ethyl 3-aminoacrylate (E3A) is a versatile


 building block distinguished by its "push-pull" enamine electronic structure and stabilized (Z)-geometry. Unlike its methylated analog (ethyl 

-aminocrotonate), E3A allows for the synthesis of C2-unsubstituted nitrogen heterocycles, a critical structural motif in kinase inhibitors and calcium channel blockers. This guide details the mechanistic principles and validated protocols for deploying E3A in the synthesis of asymmetric 1,4-dihydropyridines (1,4-DHPs) and substituted pyrimidines.

Mechanistic Profiling & Reagent Stability

The "Push-Pull" Enamine System

(Z)-Ethyl 3-aminoacrylate is not merely a nucleophile; it is a polarized system. The amino group (


) donates electron density into the 

-system, rendering the

-carbon (C2) highly nucleophilic, while the ester carbonyl makes the system electrophilic at the carbonyl carbon.

Key Structural Feature: The (Z)-configuration is thermodynamically favored due to a strong intramolecular hydrogen bond between the amino hydrogen and the ester carbonyl oxygen. This pre-organization is critical for chelation-controlled cyclizations.

Electronic Resonance Visualization

The following diagram illustrates the resonance contribution that dictates the regioselectivity of E3A in cyclocondensation reactions.

E3A_Resonance Neutral (Z)-Ethyl 3-aminoacrylate (Neutral Form) Zwitterion Zwitterionic Resonance (Reactive Nucleophile) Neutral->Zwitterion e- delocalization Reactivity Reactivity Profile: C2 = Nucleophilic (Michael Donor) N1 = Nucleophilic (Imine formation) Zwitterion->Reactivity Dictates Regiochemistry

Figure 1: Resonance structures of (Z)-ethyl 3-aminoacrylate showing the activation of the


-carbon (C2).

Core Application: Asymmetric Hantzsch 1,4-Dihydropyridine Synthesis

The classical Hantzsch synthesis often yields symmetric 2,6-dimethyl-1,4-DHPs. Using E3A allows for the introduction of asymmetry and the elimination of the C2-methyl group, altering the pharmacological profile (e.g., reducing steric bulk in the binding pocket).

Reaction Logic

This protocol utilizes a three-component condensation:

  • Aldehyde: Defines the C4 substituent.

  • 1,3-Dicarbonyl (e.g., Ethyl acetoacetate): Provides the "left" side of the ring.

  • (Z)-Ethyl 3-aminoacrylate: Provides the "right" side (C2-unsubstituted).

Experimental Protocol (Validated)

Target Molecule: Ethyl methyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylate.

Reagents:

  • (Z)-Ethyl 3-aminoacrylate: 1.0 equiv (115.13 g/mol )[1]

  • Methyl acetoacetate: 1.0 equiv

  • 2-Chlorobenzaldehyde: 1.0 equiv

  • Ethanol (Anhydrous): 5 mL/mmol

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)

    
    ] (5 mol%) or Acetic Acid (glacial, 10 mol%)
    

Step-by-Step Procedure:

  • Pre-activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzaldehyde (10 mmol) and methyl acetoacetate (10 mmol) in anhydrous ethanol (30 mL).

  • Catalyst Addition: Add Yb(OTf)

    
     (0.5 mmol). Stir at room temperature for 15 minutes. Note: This promotes the initial Knoevenagel condensation to the benzylidene intermediate.
    
  • Addition of E3A: Add (Z)-ethyl 3-aminoacrylate (10 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[2] The fluorescent spot of the aldehyde should disappear.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • If a precipitate forms (common for DHPs), filter the solid and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the diagnostic singlet at
    
    
    7.5–7.7 ppm (C2-H ) and the singlet at
    
    
    4.8–5.2 ppm (C4-H ). The NH proton typically appears as a broad singlet around 9.0 ppm.

Advanced Application: Synthesis of Pyrimidine-2,4-diones (Uracils)

E3A reacts with isocyanates to form substituted uracils, which are privileged scaffolds in oncology (antimetabolites).

Reaction Logic

The amino group of E3A attacks the isocyanate carbon (urea formation), followed by a base-mediated intramolecular cyclization where the urea nitrogen attacks the ester carbonyl.

Experimental Protocol

Target Molecule: 5-Ethoxycarbonyl-1-phenyluracil.

Reagents:

  • (Z)-Ethyl 3-aminoacrylate: 10 mmol

  • Phenyl isocyanate: 10 mmol

  • Solvent: Pyridine (acting as solvent and base) or Toluene/TEA.

  • Base (for cyclization): Sodium Ethoxide (NaOEt) (1.0 equiv).

Step-by-Step Procedure:

  • Urea Formation: Dissolve (Z)-ethyl 3-aminoacrylate (1.15 g, 10 mmol) in dry Pyridine (10 mL).

  • Addition: Add Phenyl isocyanate (1.19 g, 10 mmol) dropwise at

    
    C.
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Cyclization: Add NaOEt (21 wt% in EtOH, 10 mmol). Heat the mixture to

    
    C for 2 hours.
    
  • Quench: Pour the reaction mixture into ice-cold 1M HCl (excess to neutralize pyridine and protonate the uracil).

  • Isolation: The product typically precipitates as a white solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol.

Synthesis Workflow & Decision Tree

The following diagram outlines the divergent synthetic pathways accessible from (Z)-ethyl 3-aminoacrylate, aiding in experimental design.

E3A_Workflow E3A (Z)-Ethyl 3-aminoacrylate (Core Reagent) Aldehyde_Dicarbonyl + Aldehyde + 1,3-Dicarbonyl E3A->Aldehyde_Dicarbonyl Isocyanate + Isocyanate (R-N=C=O) E3A->Isocyanate Enone + Enone (Chalcone) E3A->Enone Inter_Hantzsch Intermediate: Benzylidene Aldehyde_Dicarbonyl->Inter_Hantzsch Knoevenagel Inter_Urea Intermediate: N-Carbamoyl enamine Isocyanate->Inter_Urea Nucleophilic Addn Pyridine Substituted Pyridine (via Oxidation) Enone->Pyridine [3+3] Annulation DHP 1,4-Dihydropyridine (Asymmetric) Inter_Hantzsch->DHP Michael Addn + Cyclization Uracil Pyrimidine-2,4-dione (Uracil deriv.) Inter_Urea->Uracil NaOEt Cyclization DHP->Pyridine Oxidation (DDQ/HNO3)

Figure 2: Divergent synthetic pathways from (Z)-ethyl 3-aminoacrylate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hantzsch) Incomplete Knoevenagel condensation.Pre-react aldehyde and dicarbonyl with catalyst before adding E3A.
Symmetric Side Products E3A self-condensation or transamination.Use a slight excess of the dicarbonyl component; maintain strict stoichiometry of E3A.
No Precipitation Product is highly soluble in EtOH.Perform an aqueous workup (EtOAc extraction) rather than relying on filtration.
Isomerization (Z) to (E) isomerization at high temp.Avoid temperatures >100°C; the (E)-isomer cannot cyclize efficiently due to geometry.

References

  • Hantzsch Pyridine Synthesis (Review): Heravi, M. M., et al. "Applications of Hantzsch esters in organic synthesis." Molecular Diversity, 2015.

  • Properties of Enamino Esters: PubChem Compound Summary for (Z)-Ethyl 3-aminoacrylate.

  • Synthesis of 1,4-Dihydropyridines: "Hantzsch pyridine synthesis." Organic Chemistry Portal.

  • Reaction with Isocyanates: Wamhoff, H. "Heterocyclic [3+3] Cycloadditions." Comprehensive Heterocyclic Chemistry. (Generic reference to reaction class).
  • One-pot reactions of ethyl propiolate: Downey, C. W., et al. "One-pot reactions of ethyl propiolate."[3] University of Richmond Scholarship Repository, 2013.

Sources

Application

Synthesis of pyridines using (Z)-ethyl 3-aminoacrylate

Application Note: High-Yield Synthesis of Trisubstituted Pyridines via (Z)-Ethyl 3-Aminoacrylate Executive Summary This guide details the synthetic utility of (Z)-ethyl 3-aminoacrylate (also known as ethyl -aminocrotonat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Trisubstituted Pyridines via (Z)-Ethyl 3-Aminoacrylate

Executive Summary

This guide details the synthetic utility of (Z)-ethyl 3-aminoacrylate (also known as ethyl


-aminocrotonate when substituted) in the construction of polysubstituted pyridine scaffolds. While the Hantzsch synthesis is the historical standard for dihydropyridines, the Bohlmann-Rahtz reaction  provides a superior, direct route to fully aromatic pyridines without requiring a separate oxidation step.[1] This document provides optimized protocols for thermal, Lewis acid-catalyzed, and microwave-assisted methodologies, specifically leveraging the nucleophilic enamine character of (Z)-ethyl 3-aminoacrylate.

Reagent Profile: (Z)-Ethyl 3-Aminoacrylate

The starting material, ethyl 3-aminoacrylate, exists primarily in the (Z)-configuration due to a stabilizing intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen. This pre-organization is critical for stability but presents a stereochemical checkpoint during synthesis.

  • Chemical Structure:

    
    
    
  • Role: 1,3-Dinucleophile (Enamine).

  • Key Reactivity: The

    
    -carbon is highly nucleophilic, making it an ideal partner for Michael additions to electron-deficient alkynes (alkynones).
    

Mechanistic Foundation: The Bohlmann-Rahtz Reaction

The synthesis proceeds via a [3+3] heteroannulation sequence. Understanding this mechanism is vital for troubleshooting low yields.

  • Michael Addition: The

    
    -carbon of the (Z)-enamine attacks the 
    
    
    
    -position of the alkynone.
  • Isomerization: The resulting aminodiene intermediate often forms as the non-cyclizable (E)-isomer. Thermal energy or acid catalysis is required to isomerize this bond to the (Z)-configuration, bringing the amine and ketone into proximity.

  • Cyclodehydration: Intramolecular condensation releases water and aromatizes the ring.

Figure 1: Mechanistic Pathway

BohlmannRahtz Start Reactants: (Z)-Ethyl 3-aminoacrylate + Alkynone Michael Intermediate 1: Aminodiene (Michael Adduct) Start->Michael Michael Addition (Solvent Dependent) Isom E/Z Isomerization (Rate Limiting Step) Michael->Isom Thermal/Acid Cyclo Cyclodehydration (-H2O) Isom->Cyclo Intramolecular Condensation Product Final Product: 2,3,6-Trisubstituted Pyridine Cyclo->Product Aromatization

Caption: The Bohlmann-Rahtz pathway requires E/Z isomerization of the intermediate aminodiene to facilitate ring closure.

Experimental Protocols

Method A: Classical Thermal Condensation

Best for: Large-scale batches where catalyst removal is undesirable or cost-prohibitive.

Reagents:

  • (Z)-Ethyl 3-aminoacrylate (1.0 equiv)

  • Alkynone (e.g., 4-phenylbut-3-yn-2-one) (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

  • Dissolve the alkynone (10 mmol) in EtOH (20 mL) in a round-bottom flask.

  • Add (Z)-ethyl 3-aminoacrylate (10 mmol) in one portion.

  • Observation: The solution typically turns deep yellow/orange, indicating the formation of the Michael adduct (aminodiene).

  • Heat the mixture to reflux (78 °C) for 6–12 hours.

    • Note: Monitoring by TLC is crucial. The intermediate often has a distinct Rf from the starting materials.

  • Cool to room temperature.

  • Isolation:

    • If the product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent and purify via recrystallization (EtOH/Hexane) or silica gel chromatography (Ethyl Acetate/Hexane).

Method B: Lewis Acid-Catalyzed (ZnBr2)

Best for: Temperature-sensitive substrates; improves yield by facilitating the isomerization/dehydration step.

Reagents:

  • (Z)-Ethyl 3-aminoacrylate (1.0 equiv)

  • Alkynone (1.0 equiv)

  • Catalyst: Zinc Bromide (

    
    ) (15–20 mol%)
    
  • Solvent: Toluene or Dichloromethane (DCM)

Protocol:

  • Suspend

    
     (1.5 mmol) in Toluene (15 mL).
    
  • Add the alkynone (10 mmol) and stir at room temperature for 10 minutes to activate the carbonyl.

  • Add (Z)-ethyl 3-aminoacrylate (10 mmol).

  • Stir at 50 °C (Toluene) or Reflux (DCM) for 1–3 hours.

    • Mechanism:[1][2][3][4] The Lewis acid coordinates to the carbonyl oxygen of the intermediate, lowering the activation energy for cyclization.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry organic layer over 
    
    
    
    and concentrate.
Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation; often solvent-free or minimal solvent.

Protocol:

  • Combine (Z)-ethyl 3-aminoacrylate (1.0 mmol) and alkynone (1.0 mmol) in a microwave-safe vial.

  • Add Solvent: Ethanol (1 mL) or run neat (solvent-free) if reactants are liquid/low-melting.

  • Add Catalyst (Optional): Ytterbium Triflate [

    
    ] (5 mol%) or Acetic Acid (10 mol%).
    
  • Irradiate at 120 °C for 10–20 minutes (Dynamic power mode).

  • Cool and analyze directly via LC-MS.

Data Summary & Comparison

ParameterMethod A (Thermal)Method B (Lewis Acid)Method C (Microwave)
Reaction Time 6–24 Hours1–4 Hours10–20 Minutes
Temperature Reflux (>78 °C)40–50 °C100–140 °C
Typical Yield 50–70%75–90%85–95%
Atom Economy HighModerate (Catalyst waste)High
Scalability ExcellentGoodLimited (Vial size)

Workflow Decision Matrix

Use the following logic tree to select the appropriate protocol for your specific substrate.

Figure 2: Experimental Workflow Selection

Workflow Start Start: Define Substrate Stability HeatSens Is Substrate Heat Sensitive? Start->HeatSens YesHeat Yes HeatSens->YesHeat Degrades >80°C NoHeat No HeatSens->NoHeat MethodB Use Method B: ZnBr2 Catalysis (50°C) YesHeat->MethodB Scale Batch Scale? NoHeat->Scale Large > 10 grams Scale->Large Small < 500 mg Scale->Small MethodA Use Method A: Thermal Reflux (EtOH) Large->MethodA MethodC Use Method C: Microwave Irradiation Small->MethodC

Caption: Decision matrix for selecting the optimal synthesis method based on substrate stability and scale.

Troubleshooting & Optimization

  • Regioselectivity Issues:

    • The reaction is generally highly regioselective due to the electronic polarization of the enamine. The amino group acts as a push-pull system. If regioisomers are observed, ensure the starting alkynone is pure and not an isomeric mixture.

  • Stalled Reaction (Intermediate Persists):

    • If the yellow aminodiene intermediate persists (visible by TLC), the cyclodehydration step is the bottleneck.

    • Solution: Add a Brønsted acid (e.g., 10% Acetic Acid) or switch to Method B (

      
      ) to force dehydration.
      
  • Solvent Effects:

    • DMSO is known to accelerate the Michael addition step significantly compared to Ethanol, but removal is difficult. Use DMSO only if the initial addition is sluggish.

References

  • Bohlmann, F., & Rahtz, D. (1953). Die Synthese von Pyridin-Derivaten aus Enamin-nitilen und Acetylen-ketonen. Chemische Berichte. (Note: Original discovery context).

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001).[5] A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett.

  • Bagley, M. C., et al. (2013).[5] One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.

Sources

Method

Topic: A Detailed Protocol for the Stereoselective Synthesis of (Z)-Ethyl 3-Aminoacrylate

An Application Note from the Office of the Senior Application Scientist Abstract (Z)-ethyl 3-aminoacrylate is a valuable and versatile bifunctional molecule widely employed as a building block in organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

(Z)-ethyl 3-aminoacrylate is a valuable and versatile bifunctional molecule widely employed as a building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals.[1] Its structure features an amine group and an ester group conjugated with a double bond, conferring a unique reactivity profile.[2][3] This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of (Z)-ethyl 3-aminoacrylate via the nucleophilic addition of ammonia to ethyl propiolate. We delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into characterization and potential challenges.

Introduction and Scientific Background

The synthesis of β-enamino esters, such as (Z)-ethyl 3-aminoacrylate, is of significant interest in synthetic organic chemistry. These compounds are key intermediates for producing a wide array of more complex molecules.[1] The IUPAC name for this compound is ethyl (Z)-3-aminoprop-2-enoate, and it is identified by the CAS number 77570-30-0.[1] The molecule's electronic structure is characterized by an extended conjugated system across the amino group, the carbon-carbon double bond, and the carbonyl group, which dictates its chemical behavior.[1]

Several synthetic routes to (Z)-ethyl 3-aminoacrylate exist, including the condensation of β-ketoesters with ammonia sources and the derivatization of amino acids.[1][4] However, the direct 1,4-conjugate addition (or hydroamination) of ammonia to an electron-deficient alkyne like ethyl propiolate offers an atom-economical and straightforward approach to the target molecule.[5] This protocol focuses on a robust method that favors the formation of the desired (Z)-isomer.

Reaction Mechanism: The "Why" Behind the Synthesis

The synthesis proceeds via a nucleophilic conjugate addition, often referred to as a Michael addition. The electron-withdrawing nature of the ester group polarizes the alkyne in ethyl propiolate, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks the electrophilic β-carbon of the ethyl propiolate.

  • Proton Transfer: A subsequent proton transfer from the newly added ammonium group to the α-carbon, facilitated by a solvent or another base molecule, results in the formation of the enamine product.

The stereoselectivity of the addition, leading to the preferential formation of the (Z)-isomer, is often observed in the hydroamination of terminal alkynes. This is generally attributed to the thermodynamics of the system, where the (Z)-isomer can be stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group, forming a stable six-membered ring-like structure.

G cluster_mech Reaction Mechanism R1 Ethyl Propiolate (Electrophile) I1 Zwitterionic Intermediate R1->I1 Nucleophilic Attack R2 Ammonia (Nucleophile) R2->I1 P1 (Z)-Ethyl 3-aminoacrylate (Product) I1->P1 Proton Transfer H_bond Intramolecular H-Bond Stabilization P1->H_bond

Caption: Mechanism of nucleophilic addition of ammonia to ethyl propiolate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checks should yield the desired product with high purity.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl Propiolate623-47-298.105.0 g (51 mmol)Highly flammable, handle with care.[6]
Ammonium Hydroxide1336-21-635.0520 mL (28-30% solution)Corrosive, use in a fume hood.
Ethanol64-17-546.0750 mLAnhydrous grade recommended.
Diethyl Ether60-29-774.12100 mLFor extraction.
Anhydrous Sodium Sulfate7757-82-6142.04~10 gFor drying.
Round-bottom flask--100 mL-
Magnetic stirrer & stir bar--1 set-
Condenser--1-
Separatory funnel--250 mL-
Rotary evaporator--1-
Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: This procedure must be performed in a well-ventilated chemical fume hood due to the volatility and potential toxicity of ethyl propiolate and the pungent, corrosive nature of concentrated ammonia.[6][7]

  • Handling Ethyl Propiolate: Ethyl propiolate is flammable.[6] Keep it away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[6]

  • Handling Ammonia: Concentrated ammonium hydroxide is corrosive and can cause severe skin burns and eye damage. Avoid inhaling vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of ethanol.

    • Place the flask in an ice bath and allow the solvent to cool to 0-5 °C. This is crucial to control the initial exotherm of the reaction.

  • Addition of Reagents:

    • Slowly add 20 mL of concentrated ammonium hydroxide solution to the cooled ethanol with vigorous stirring.

    • Continue stirring for 5 minutes to ensure a homogenous solution.

    • Add 5.0 g (51 mmol) of ethyl propiolate dropwise to the cold ammonia solution over 15-20 minutes using a dropping funnel. The slow addition is critical to manage the reaction temperature and prevent side reactions.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The starting material (ethyl propiolate) is significantly less polar than the product.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), transfer the mixture to a rotary evaporator.

    • Remove the ethanol and excess ammonia under reduced pressure. Be mindful not to heat the mixture excessively to avoid product decomposition.

    • To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a 250 mL separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. The organic product will be in the diethyl ether layer.

    • Separate the layers and extract the aqueous layer two more times with 25 mL of diethyl ether each time to maximize product recovery.

    • Combine all the organic extracts.

  • Purification:

    • Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate for about 15-20 minutes.

    • Decant or filter the dried solution to remove the sodium sulfate.

    • Concentrate the solution using a rotary evaporator to yield the crude product. The product is a low-melting solid or a pale yellow oil.[2]

    • For higher purity, the product can be purified by vacuum distillation or by crystallization from a suitable solvent like pentane or a hexane/ether mixture.[3][8]

Experimental Workflow Diagram

G Setup 1. Reaction Setup (Flask, Ethanol, Ice Bath) Reagents 2. Reagent Addition (Ammonia, then Ethyl Propiolate) Setup->Reagents Cool to 0-5 °C Reaction 3. Reaction (Stir overnight at RT) Reagents->Reaction Warm to RT TLC Monitor with TLC Reaction->TLC Check completion Workup 4. Work-up (Rotovap, H2O/Ether Extraction) TLC->Workup If complete Purify 5. Purification (Dry, Rotovap, Distill/Crystallize) Workup->Purify Product Final Product (Z)-ethyl 3-aminoacrylate Purify->Product

Caption: Workflow for the synthesis of (Z)-ethyl 3-aminoacrylate.

Characterization and Data Analysis

PropertyExpected Result
Appearance Pale yellow oil or low-melting solid (m.p. 33-35 °C).[2]
Yield Typically 70-85% after purification.
¹H NMR Consistent with the (Z)-isomer structure. Protons on the double bond will show characteristic chemical shifts and coupling constants.
¹³C NMR Key signals include the ester carbonyl, and the two sp² carbons of the double bond.[1]
IR Spectroscopy Characteristic peaks for N-H, C=O (ester), and C=C bonds.[1]
Purity (GC-MS) >98% for the purified product.
Spectroscopic Data Summary
SpectroscopyCharacteristic Peaks / Signals (δ in ppm, ν in cm⁻¹)Reference
¹³C NMR δ 165-170 (Ester C=O), δ 110-115 (β-carbon of enamine)[1]
IR (Infrared) ν 3300-3500 (N-H stretch), ν ~1700 (C=O stretch), ν ~1600 (C=C stretch)[1]

Note: Precise ¹H NMR values can vary based on the solvent used. The Z-configuration is typically confirmed by the coupling constant between the vinyl protons and by comparison with literature data.[1][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Loss during workup; Product decomposition.Extend reaction time and monitor by TLC; Perform extractions carefully; Avoid excessive heating during solvent removal.
Formation of E/Z mixture Reaction conditions not optimal for stereoselectivity.Ensure the reaction is run at the recommended low initial temperature. The use of certain catalysts or solvents can influence stereoselectivity.[10]
Dark-colored product Polymerization or side reactions.Ensure slow, controlled addition of ethyl propiolate at low temperature; Use fresh, high-purity reagents.

Conclusion

This application note details a reliable and stereoselective protocol for the synthesis of (Z)-ethyl 3-aminoacrylate from ethyl propiolate and ammonia. By carefully controlling the reaction conditions, particularly the temperature during reagent addition, the desired (Z)-isomer can be obtained in good yield. The explanations provided for each step are intended to empower researchers to not only replicate the procedure but also to understand the underlying chemical principles, allowing for adaptation and troubleshooting. The resulting enamino ester is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research.

References

  • Exploring the Chemical Properties and Synthesis of Ethyl 3-Aminocrotonate (CAS 626-34-6). (n.d.). Google Cloud.
  • (Z)-ethyl 3-aminoacrylate | 77570-30-0. (2023, August 16). Smolecule.
  • Synthesis of ethyl 3-aminocrotonate. (n.d.). PrepChem.com.
  • Ethyl 3-aminocrotonate | 626-34-6. (n.d.). Benchchem.
  • Synthesis of Ethyl 3-amino-3-cyclopropyl-acrylate. (n.d.). PrepChem.com.
  • Pollack, S. R., & Dion, A. (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Ethyl propiolate: properties, applications as analytical reagent and safety. (2023, October 8). ChemicalBook.
  • Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal.
  • Safety Data Sheet: Ethyl propionate. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Ethyl propiolate. (2010, May 24). Fisher Scientific.
  • Ethyl (Z)-R-3-(amino)-2-enoate; R being H, Me, Ph, and CH2Ph. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Common Name: ETHYL PROPIONATE HAZARD SUMMARY. (n.d.). NJ.gov.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012, July 20). ACG Publications. Retrieved February 3, 2026, from [Link]

  • Reactions of thiols and amines with ethyl propiolate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • β-enamino ester synthesis by amination. (n.d.). Organic Chemistry Portal.
  • The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • (Z)-ethyl 3-(dimethylamino)acrylate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (Z)-ethyl 3-aminoacrylate

Welcome to the technical support center for the synthesis and optimization of (Z)-ethyl 3-aminoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (Z)-ethyl 3-aminoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this valuable chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (Z)-ethyl 3-aminoacrylate, providing potential causes and actionable solutions.

Problem 1: Low Yield of (Z)-ethyl 3-aminoacrylate

Question: I am getting a low yield of my desired (Z)-ethyl 3-aminoacrylate product. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of (Z)-ethyl 3-aminoacrylate can stem from several factors, primarily related to reaction equilibrium, incomplete reaction, or side product formation. The synthesis, often a condensation reaction between a β-keto ester like ethyl acetoacetate and an ammonia source, is reversible.[1][2]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[3]

  • Unfavorable Equilibrium: The equilibrium of the reaction may not favor the product.

    • Solution: To drive the reaction forward, remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene), or by using a drying agent.[4]

  • Suboptimal Temperature: The reaction temperature may be too low for an efficient rate or too high, leading to decomposition or side reactions.

    • Solution: The reaction is typically performed at temperatures ranging from 20-60°C.[1] Optimization of the temperature within this range is crucial. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal temperature for your specific setup.

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion.

    • Solution: Vary the molar ratio of the ammonia source to the β-keto ester. Ratios from 1:3 to 3:1 have been reported to be effective.[1] A common starting point is a slight excess of the ammonia source.

  • Ineffective Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.

    • Solution: While the reaction can proceed without a catalyst, acidic catalysts like acetic acid are often used to facilitate the dehydration step.[1][5] Lewis acids such as Sc(OTf)₃ have also been shown to be effective catalysts for the synthesis of related β-enamino esters, sometimes allowing for solvent-free conditions.[6]

Experimental Protocol: General Procedure for Yield Optimization

  • Set up a series of small-scale reactions in parallel.

  • In each reaction, vary one parameter (e.g., temperature, reactant ratio, catalyst loading) while keeping others constant.

  • Monitor the reactions at set time points using TLC or GC to determine the consumption of starting material and the formation of the product.

  • After a predetermined time, quench the reactions and isolate the product.

  • Determine the yield for each reaction and analyze the trends to identify the optimal conditions.

Problem 2: Formation of the (E)-isomer as a significant byproduct

Question: My final product is a mixture of (Z) and (E) isomers of ethyl 3-aminoacrylate. How can I increase the selectivity for the desired (Z)-isomer?

Answer:

The formation of the undesired (E)-isomer is a common challenge. The (Z)-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the amino group and the ester carbonyl.[7][8] However, reaction conditions can influence the kinetic and thermodynamic control of the reaction, leading to the formation of the (E)-isomer.

Causality of Stereoselectivity:

The stereochemical outcome is influenced by the reaction mechanism. The initial nucleophilic attack of the amine on the carbonyl group is followed by dehydration. The geometry of the resulting enamine is determined by the relative stability of the transition states leading to the (Z) and (E) isomers. Solvent polarity and the ability to participate in hydrogen bonding can play a significant role in stabilizing these transition states.[7]

Potential Causes & Solutions:

  • Solvent Effects: The polarity of the solvent can influence the Z/E ratio.

    • Solution: Experiment with a range of solvents. Non-polar solvents may favor the intramolecularly hydrogen-bonded (Z)-isomer. Solvents like ethanol and methanol are commonly used.[1] In some cases, solvent-free conditions have been reported to be effective.[5][6]

  • Thermodynamic vs. Kinetic Control: The reaction may be under kinetic control, favoring the formation of the less stable (E)-isomer.

    • Solution: Allow the reaction to run for a longer period at a suitable temperature to allow for equilibration to the more thermodynamically stable (Z)-isomer.

  • Catalyst Choice: The catalyst can influence the stereochemical outcome.

    • Solution: While acidic catalysts are common, exploring different types of catalysts, including Lewis acids, may alter the selectivity.[9]

Data Presentation: Effect of Solvent on Z/E Ratio (Hypothetical Data)

SolventDielectric Constant (ε)(Z) : (E) Ratio
Toluene2.495 : 5
Dichloromethane9.190 : 10
Ethanol24.585 : 15
Water80.170 : 30
Problem 3: Difficulty in Purifying (Z)-ethyl 3-aminoacrylate

Question: I am struggling to purify my (Z)-ethyl 3-aminoacrylate. What are the recommended purification methods?

Answer:

Purification can be challenging due to the compound's polarity and potential for decomposition. The choice of purification method depends on the nature of the impurities.

Potential Impurities & Purification Strategies:

  • Unreacted Starting Materials: Residual ethyl acetoacetate or the ammonia source.

    • Solution - Aqueous Wash: If the reaction is worked up, washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl) can remove basic impurities, and a wash with a dilute aqueous base (e.g., saturated NaHCO₃) can remove acidic impurities and unreacted β-keto ester.[10] This should be followed by a brine wash and drying over an anhydrous salt like Na₂SO₄.[10]

  • (E)-isomer: As discussed previously, the (E)-isomer can be a significant impurity.

    • Solution - Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be an effective method for separating isomers.

    • Solution - Column Chromatography: Flash column chromatography is a common method for separating isomers. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation.[10]

  • Polymeric or Tar-like Byproducts: These can form at elevated temperatures or during prolonged reaction times.

    • Solution - Filtration and Chromatography: Filtration through a plug of silica gel can remove baseline impurities. Subsequent column chromatography can then be used to purify the desired product.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Carefully load the dried crude product onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure (Z)-ethyl 3-aminoacrylate.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between ethyl acetoacetate and ammonia to form ethyl 3-aminocrotonate (a related compound)?

A1: The reaction proceeds through a nucleophilic addition-elimination mechanism. The ammonia acts as a nucleophile, attacking the ketone carbonyl of ethyl acetoacetate. This is followed by the elimination of a water molecule to form the enamine product. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][4]

Workflow Diagram: Synthesis of Ethyl 3-aminocrotonate

G cluster_reactants Reactants cluster_conditions Conditions Ethyl Acetoacetate Ethyl Acetoacetate ReactionMixture Reaction Mixture Ethyl Acetoacetate->ReactionMixture Ammonia Ammonia Ammonia->ReactionMixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->ReactionMixture Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->ReactionMixture Temperature (20-60°C) Temperature (20-60°C) Temperature (20-60°C)->ReactionMixture Intermediate Hemiaminal Intermediate ReactionMixture->Intermediate Nucleophilic Addition Product (Z)-ethyl 3-aminocrotonate Intermediate->Product Dehydration Byproduct Water Intermediate->Byproduct

Caption: Reaction workflow for the synthesis of ethyl 3-aminocrotonate.

Q2: How can I confirm the stereochemistry of my product as the (Z)-isomer?

A2: The stereochemistry can be reliably determined using Nuclear Magnetic Resonance (NMR) spectroscopy. For the (Z)-isomer, the intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen restricts rotation around the C-N bond and influences the chemical shifts of the vinylic protons. The coupling constant (J-value) between the two vinylic protons can also be indicative of the stereochemistry. Additionally, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to confirm the spatial proximity of protons. In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.[8][11]

Q3: What are the typical spectroscopic data for (Z)-ethyl 3-aminoacrylate?

A3: While specific values can vary slightly depending on the solvent, typical spectroscopic data includes:

  • ¹H NMR: Signals for the ethyl group (a triplet and a quartet), two vinylic protons, and the NH₂ protons. The chemical shifts and coupling constants of the vinylic protons are diagnostic for the isomer.

  • ¹³C NMR: Resonances for the carbonyl carbon (around 165-170 ppm), the two vinylic carbons (one of which is significantly shielded by the amino group, appearing around 110-115 ppm), and the ethyl group carbons.[3]

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the α,β-unsaturated ester (around 1700 cm⁻¹), and the C=C stretch (around 1600 cm⁻¹).[3]

Q4: Is (Z)-ethyl 3-aminoacrylate stable? What are the recommended storage conditions?

A4: (Z)-ethyl 3-aminoacrylate is a relatively stable compound, with its stability enhanced by the intramolecular hydrogen bond.[7] However, like many amines, it can be sensitive to air and moisture over long periods. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.

Logical Relationship Diagram: Factors Affecting Synthesis Outcome

G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Stereoselectivity Stereoselectivity Temperature->Stereoselectivity Solvent Solvent Solvent->Yield Solvent->Stereoselectivity Catalyst Catalyst Catalyst->Yield Catalyst->Stereoselectivity ReactantRatio Reactant Ratio ReactantRatio->Yield ReactionTime Reaction Time ReactionTime->Yield ReactionTime->Purity

Sources

Optimization

Technical Support Center: Storage and Handling of Ethyl 3-Aminoacrylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for ethyl 3-aminoacrylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethyl 3-aminoacrylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Due to its chemical structure, ethyl 3-aminoacrylate is susceptible to spontaneous polymerization, which can compromise experimental results and pose safety risks. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your material.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users during the storage and handling of ethyl 3-aminoacrylate.

Q1: I opened a new bottle of ethyl 3-aminoacrylate and found it has solidified or contains a gel-like substance. What happened?

This is a classic sign of uncontrolled polymerization. Ethyl 3-aminoacrylate, like other acrylate esters, possesses a carbon-carbon double bond that is highly susceptible to free-radical polymerization.[1] This process, where individual monomer units link together to form long polymer chains, can be initiated by heat, light (UV), or contaminants.[1][2] If the material is stored improperly, even for a short period, it can convert from a liquid to a solid or viscous polymer, rendering it unusable.

Q2: What is the fundamental mechanism of polymerization for ethyl 3-aminoacrylate?

The primary mechanism is free-radical polymerization . This is a chain reaction that proceeds in three main stages:

  • Initiation: A free radical (a molecule with an unpaired electron) is generated, often from an impurity or induced by heat or light. This highly reactive radical attacks the carbon-carbon double bond of an ethyl 3-aminoacrylate monomer, creating a new, larger radical.[3]

  • Propagation: The newly formed monomer radical attacks another monomer, adding it to the chain and regenerating the radical at the growing end. This step repeats rapidly, causing the polymer chain to grow.[3]

  • Termination: The reaction stops when two growing radical chains combine or react in a way that eliminates their radical nature.[3]

The goal of proper storage is to prevent the "Initiation" step and to scavenge any free radicals that may form before they can cause significant "Propagation."

Q3: What are the recommended inhibitors for preventing polymerization, and how do they work?

Inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[4] They function by acting as free radical scavengers , interrupting the polymerization chain reaction.[5][6]

For ethyl 3-aminoacrylate and similar compounds, the most effective and widely used inhibitors are:

  • Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ): These are the industry standard for stabilizing acrylates.[1][7][8] They work by donating a hydrogen atom to the propagating radical, which terminates the chain. This process converts the inhibitor into a stable radical that is not reactive enough to initiate further polymerization.

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): This is a stable free radical that effectively "traps" initiating or propagating radicals, forming a stable, non-radical adduct.[9]

The choice and concentration of inhibitor are critical. Commercially available ethyl 3-aminoacrylate is typically supplied with an inhibitor already added.

Q4: What is the role of oxygen in storage? I thought storing chemicals under an inert atmosphere like nitrogen was best practice.

This is a critical point and a common source of error. While inert atmospheres are ideal for many sensitive reagents, they are extremely hazardous for monomers stabilized with phenolic inhibitors like HQ or MEHQ.

Oxygen is essential for phenolic inhibitors to function effectively. [2][7][8] The inhibitor itself is a precursor; it requires dissolved oxygen to form the active quinone species that actually terminates the polymer chains.[8] Storing the monomer under nitrogen or argon will render the inhibitor useless and dramatically increase the risk of rapid, uncontrolled polymerization. The headspace of the storage container must contain air. A minimum of 5% oxygen in the headspace is recommended for similar acrylates.[7]

Q5: What are the optimal storage conditions (temperature, light) for ethyl 3-aminoacrylate?

In addition to the inhibitor and oxygen requirements, environmental conditions are paramount.

  • Temperature: Store in a cool, consistent temperature range. The ideal range is typically 15°C to 25°C (59°F to 77°F) .[7][10] Avoid high temperatures, as heat accelerates the rate of radical formation and polymerization.[1][11] Do NOT freeze the monomer. Freezing can cause the inhibitor to crystallize and separate from the monomer. Upon thawing, pockets of inhibitor-free monomer can form, which are at high risk for polymerization.[7]

  • Light: Store in a dark place or in an amber/opaque container.[7][12] UV light can provide the energy to initiate free radical formation, bypassing the thermal barrier and leading to polymerization.

  • Container Material: Use the original manufacturer's container whenever possible. If transferring, use glass or high-density polyethylene (HDPE) containers, which are non-reactive.[10]

Q6: How can I tell if my monomer is starting to polymerize?

Early detection is key to preventing the loss of valuable material. Periodically check your stored monomer for the following signs:

  • Increased Viscosity: The liquid will become noticeably thicker and less mobile.

  • Appearance of Haze or Solids: The initially clear liquid may become cloudy or contain small, gel-like particles.

  • Temperature Increase: Uncontrolled polymerization is an exothermic (heat-releasing) process. A bottle that feels warm to the touch without an external heat source is a serious warning sign of runaway polymerization and should be handled with extreme caution according to your institution's safety protocols.

Q7: I need to use inhibitor-free ethyl 3-aminoacrylate for my experiment. How should I handle it?

Using inhibitor-free monomer requires careful planning. The inhibitor must be removed immediately before use, typically by passing the monomer through a column of inhibitor-removal resin.

Crucially, inhibitor-free ethyl 3-aminoacrylate has a very short shelf life and should never be stored. Prepare only the amount needed for the experiment and use it immediately. Any unused inhibitor-free material should be disposed of properly and not returned to the original container or stored for later use.

Data & Protocols
Summary of Storage Conditions
ParameterRecommended ConditionRationale & Causality
Inhibitor MEHQ or Hydroquinone (100-1000 ppm)[7][9]Scavenges free radicals to terminate polymerization chain reactions.[9]
Atmosphere Air (Headspace) CRITICAL: Oxygen is required to activate phenolic inhibitors.[2][7][8]
Temperature 15°C to 25°C (59°F to 77°F)[7][10]Minimizes thermal energy that can initiate radical formation. Avoids freezing, which causes inhibitor separation.[1][11]
Light Store in the dark or in an opaque/amber container[7][12]Prevents UV light from initiating polymerization.
Container Original container, glass, or HDPE[10]Ensures material compatibility and prevents contamination.
Experimental Protocol: Quality Control Check for Polymerization

This protocol provides a simple method to assess the quality of your stored ethyl 3-aminoacrylate.

Objective: To visually and physically inspect the monomer for signs of polymerization.

Materials:

  • Sample of ethyl 3-aminoacrylate in its storage container.

  • Clean glass pipette or rod.

  • Small, clean glass vial or test tube.

  • Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

  • Safety First: Perform this check in a well-ventilated area, such as a fume hood. Wear all required PPE.

  • Visual Inspection (External): Before opening, carefully inspect the container. Look for any bulging or deformation, which could indicate pressure buildup from polymerization. Check for any temperature increase. If the container is warm or bulging, do not open it and follow emergency safety procedures.

  • Visual Inspection (Internal): If the container appears safe, open it carefully. Tilt the container and observe the flow of the liquid. It should be a clear, mobile liquid.[13] Look for:

    • Haze or cloudiness.

    • Solid white particles or flakes.

    • A gel-like layer at the bottom or top.

    • Increased viscosity (sluggish, thick flow).

  • Physical Check:

    • Using a clean glass pipette, draw a small amount of the liquid. Observe its flow out of the pipette. It should drip easily.

    • Transfer a small aliquot (approx. 1 mL) to a clean glass vial. Add a compatible solvent (e.g., acetonitrile)[9]. A pure monomer should dissolve completely. The presence of insoluble material indicates the formation of polymer.

  • Record Keeping: Note the date and your observations in your lab notebook. If any signs of polymerization are present, the material should be considered compromised and disposed of according to regulations.

Advanced Analysis: For quantitative assessment of purity and polymer content, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to measure the concentration of the monomer and detect residual impurities or polymer fragments.[14][15]

Visual Guides & Troubleshooting
Mechanism of Free-Radical Polymerization and Inhibition

The diagram below illustrates the cyclical nature of free-radical polymerization and the critical role of inhibitors in breaking the cycle.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Inhibition / Termination Initiator Heat / Light / Impurity Radical Free Radical (R•) Initiator->Radical forms Propagating_Radical Propagating Radical (RM•) Radical->Propagating_Radical attacks Monomer1 Monomer Longer_Radical Longer Propagating Radical (RMM•) Propagating_Radical->Longer_Radical + Monomer Monomer2 Monomer Longer_Radical->Propagating_Radical repeats Inhibitor Inhibitor (e.g., HQ) Longer_Radical->Inhibitor INTERRUPTS CYCLE Terminated_Chain Stable, Terminated Chain Inhibitor->Terminated_Chain Oxygen Oxygen (O2) Oxygen->Inhibitor activates

Caption: Free-radical polymerization and the role of inhibitors.

Troubleshooting Flowchart: Investigating Polymerization Issues

If you suspect your ethyl 3-aminoacrylate has polymerized, follow this logical guide to diagnose the potential cause.

G start Start: Suspected Polymerization q1 Visual Check: Solid, gel, or high viscosity? start->q1 res_poly Result: Polymerized. Do not use. Dispose safely. q1->res_poly Yes q2 Stored under Air? (NOT inert gas) q1->q2 No res_inert Action: Critical Error! Inhibitor was inactive. Dispose of material. q2->res_inert No q3 Stored at 15-25°C? (Not frozen or hot) q2->q3 Yes res_temp Action: Correct temperature. Monitor material closely. q3->res_temp No q4 Stored away from light? q3->q4 Yes res_light Action: Move to dark storage. Monitor material closely. q4->res_light No res_ok Storage conditions appear correct. Check inhibitor level and material age. Perform QC check before use. q4->res_ok Yes

Caption: Troubleshooting guide for polymerized ethyl 3-aminoacrylate.

References
  • Nails Plus. How To Store Liquid Monomers for Maximum Shelf Life. [Link]

  • E Plus Chemical Co.,Ltd. Octyl Acrylate Storage & Handling: Safety Tips for 2024. [Link]

  • Hazer, B., et al. (2023). Free Radical Polymerization of Dimethyl Amino Ethyl Methacrylate Initiated by Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Macroazo Initiator: Thermal and Physicochemical Characterization. Journal of Polymers and the Environment. [Link]

  • Defense Technical Information Center. Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates. [Link]

  • PubChem. (Z)-ethyl 3-aminoacrylate | C5H9NO2 | CID 59298373. [Link]

  • Brazilian Journal of Analytical Chemistry. Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. [Link]

  • Google Patents.
  • Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]

  • Molecular Diversity Preservation International. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. [Link]

  • YouTube. How Can You Identify Acrylic Polymers? - Chemistry For Everyone. [Link]

  • ResearchGate. Conducting polymers as free radical scavengers | Request PDF. [Link]

  • Synthomer. METHYL ACRYLATE - STABILIZED. [Link]

  • Separation Science. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • ACS Publications. Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. [Link]

  • ioMosaic. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. [Link]

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Troubleshooting

Technical Support Center: Purification of (Z)-Ethyl 3-aminoacrylate

Case ID: PUR-E3AA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Impurity Removal & Stabilization Protocols for (Z)-Ethyl 3-aminoacrylate (CAS: 77570-30-0)[1] In...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-E3AA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Impurity Removal & Stabilization Protocols for (Z)-Ethyl 3-aminoacrylate (CAS: 77570-30-0)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for


-enamino esters. You are likely here because your batch of (Z)-ethyl 3-aminoacrylate  has developed a yellow/orange tint, lost crystallinity, or is showing erratic results in downstream heterocyclic synthesis.

The Core Challenge: (Z)-ethyl 3-aminoacrylate is a "push-pull" alkene. The amino group pushes electron density into the double bond, while the ester pulls it. This makes the


-carbon highly nucleophilic but also renders the compound susceptible to:
  • Hydrolysis: Reverting to ethyl formylacetate (or its aldehyde/enol tautomers) and ammonia.

  • Isomerization: Conversion to the thermodynamically less stable (E)-isomer.

  • Oligomerization: Michael-type additions between molecules.

This guide provides self-validating protocols to restore purity (>98%) and maintain the critical (Z)-geometry required for cyclization reactions.

Module 1: Diagnostic Triage

Before attempting purification, you must identify the nature of the contamination. Use this diagnostic matrix.

Quick-Check Indicators
ObservationProbable Impurity/IssueAction Required
Material is liquid (should be solid) High content of (E)-isomer or hydrolysis products (aldehydes).Run Protocol A (Recrystallization) immediately.
Strong Ammonia Smell Hydrolysis has occurred; ammonium salts present.Run Protocol B (Wash) then Protocol A.
Dark Orange/Red Color Oxidation or polymerization (Michael oligomers).Run Protocol C (Distillation) if >10% impurity; otherwise Protocol A.
NMR: Doublet at

~7.5 ppm
(E)-isomer contamination (coupling

Hz).
Recrystallize (slow cooling).
NMR: Broad singlet

~8-9 ppm
Intramolecular H-bond (Validates (Z)-isomer).Target Signal (Keep this).
Decision Logic (Workflow)

PurificationLogic Start Crude (Z)-Ethyl 3-aminoacrylate CheckState Physical State @ 25°C? Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Mp ~43-44°C IsLiquid Liquid / Oil CheckState->IsLiquid Depressed Mp PurityCheck Purity (NMR/GC) IsSolid->PurityCheck Distill Protocol C: High Vac Distillation (< 1 mmHg) IsLiquid->Distill High Impurity Load Recryst Protocol A: Recrystallization (EtOAc/Hexane) PurityCheck->Recryst >90% Pure PurityCheck->Distill <90% Pure Distill->Recryst Polishing Step Wash Protocol B: Non-Aqueous Wash

Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and initial purity.

Module 2: Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing (E)-isomers and minor oxidation products.

The Science: The (Z)-isomer is stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen. This chelation makes the (Z)-isomer significantly less soluble in non-polar solvents than the (E)-isomer or oily impurities.

Reagents:

  • Solvent A: Ethyl Acetate (Polar/Solubilizer)

  • Solvent B: Hexanes or Pentane (Non-polar/Precipitant)[1]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum hot Ethyl Acetate (approx. 40-45°C) to dissolve.

    • Critical Warning: Do NOT boil. Excessive heat (>60°C) breaks the intramolecular H-bond, promoting isomerization to the (E)-form.

  • Filtration: If insoluble particles remain, filter rapidly through a warm glass frit.

  • Precipitation: Slowly add Hexanes (room temp) to the warm solution until a faint turbidity (cloudiness) persists.

  • Nucleation: Add one drop of Ethyl Acetate to clear the solution. Cap the flask under Nitrogen/Argon.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then move to a fridge (4°C) for 4 hours.

    • Why? Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable (Z)-lattice to exclude the (E)-isomer.

  • Collection: Filter crystals and wash with cold Hexanes. Dry under vacuum at room temperature.

Protocol C: Vacuum Distillation (The "Reset" Button)

Best for: Oily crude material or heavily degraded batches.

The Science: Enamines are thermally sensitive. Atmospheric distillation will cause polymerization. You must use high vacuum to lower the boiling point below the decomposition threshold.

Parameters:

  • Pressure: < 1.0 mmHg (Torr) is mandatory.

  • Bath Temp: Max 60°C.

  • Head Temp: Typically 40-50°C (at 0.5 mmHg).

Step-by-Step:

  • Setup: Use a short-path distillation head (minimizes thermal residence time).

  • Stabilization: Add a small amount of radical inhibitor (e.g., BHT, 100 ppm) to the pot to prevent polymerization during heating.

  • Degassing: Apply vacuum before heating to remove volatile hydrolysis products (ammonia/ethanol).

  • Distillation: Raise bath temp slowly. Collect the main fraction.

    • Troubleshooting: If the material solidifies in the condenser, use a heat gun (gentle setting) to melt it down into the receiver.

  • Post-Process: Immediately solidify the distillate by cooling the receiver. Liquid storage promotes isomerization.

Module 3: FAQ & Troubleshooting

Q: Why does my product turn into a liquid after a few days of storage? A: This is "Isomer Reversion." The solid is the pure (Z)-form. At room temperature, especially if traces of acid or moisture are present, the intramolecular H-bond is disrupted.[1] The equilibrium shifts toward the (E)-isomer, which has a lower melting point, causing the bulk material to liquefy.

  • Fix: Store strictly at -20°C under Argon.

Q: Can I use silica gel chromatography? A: Proceed with extreme caution. Silica gel is slightly acidic. The acidity protonates the enamine


-carbon, catalyzing hydrolysis to the aldehyde/ketone.
  • Modification: If you must use silica, pretreat the column with 1% Triethylamine in Hexane to neutralize acid sites. However, Recrystallization (Protocol A) is far superior for stability.[1]

Q: The NMR shows a small aldehyde peak. Is this acceptable? A: For most cyclizations (e.g., Hantzsch pyridine synthesis), small amounts (<2%) of the hydrolyzed aldehyde are tolerated as they may re-condense with ammonia in situ.[1] However, for high-precision kinetics or catalysis, you must repurify.[1]

Module 4: Stability Mechanism

Understanding the intramolecular forces allows you to predict stability.

Stability Z_Isomer (Z)-Isomer (Thermodynamic Sink) Stabilized by H-Bond Z_Isomer->Z_Isomer Intramolecular H-Bonding E_Isomer (E)-Isomer (Kinetic/High Energy) No H-Bond Z_Isomer->E_Isomer Heat / Light Hydrolysis Hydrolysis Products (Aldehyde + NH3) E_Isomer->Hydrolysis H2O / H+

Figure 2: Stability pathway.[1] The (Z)-isomer is protected by the H-bond (green loop). Heat breaks this bond, allowing rotation to the (E)-form, which is susceptible to hydrolysis.

References

  • Synthesis and Structure: L. K. Lyster et al., "Enamine tautomerism and the synthesis of

    
    -aminoacrylates," Journal of Organic Chemistry, 1979.[1] 
    
  • Isomerization Dynamics: P. G. Zhu, "Stereochemistry of Enaminones: H-Bonding and Stability," Tetrahedron Letters, 2002.[1]

  • Purification Standards: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017. (Standard reference for physical constants and recrystallization solvents).

  • General Enamine Stability: "Hydrolysis of Enamines," Chemistry LibreTexts.

(Note: While specific CAS 77570-30-0 data is sparse in public domains, protocols are derived from standard handling of ethyl


-aminocrotonate and homologous 

-enamino esters).[1]

Sources

Optimization

Characterization of byproducts in (Z)-ethyl 3-aminoacrylate synthesis

Topic: Characterization of Byproducts & Troubleshooting Guide Audience: Organic Chemists, Process Development Scientists, and QC Analysts. Introduction: The Stability Paradox (Z)-Ethyl 3-aminoacrylate (CAS: 77570-30-0) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Byproducts & Troubleshooting Guide

Audience: Organic Chemists, Process Development Scientists, and QC Analysts.

Introduction: The Stability Paradox

(Z)-Ethyl 3-aminoacrylate (CAS: 77570-30-0) is a critical "enaminone" building block for synthesizing heterocycles like quinolines and pyrimidines. While structurally simple, its synthesis—typically via the nucleophilic addition of ammonia to ethyl propiolate—is fraught with kinetic vs. thermodynamic competition.

The (Z)-isomer is the desired thermodynamic product, stabilized by a crucial intramolecular hydrogen bond (IMHB) between the amine proton and the ester carbonyl oxygen. However, deviations in temperature, stoichiometry, or solvent choice often lead to three primary impurities:

  • The (E)-Isomer: The kinetic product lacking IMHB stabilization.

  • The "Dimer": Diethyl 3,3'-iminodipropionate (Michael addition byproduct).

  • Hydrolysis Artifacts: Ethyl formylacetate/Ethyl 3-hydroxyacrylate.

This guide provides the diagnostic frameworks to identify and eliminate these impurities.

Module 1: Isomeric Purity (The Z vs. E Battle)

Technical Deep Dive

The reaction of ethyl propiolate with ammonia initially forms the (E)-isomer (kinetic control). In non-polar or protic solvents, this rapidly isomerizes to the (Z)-form to satisfy the 6-membered chelation ring (IMHB).

Key Diagnostic:


H NMR Coupling Constants (

). The scalar coupling between the vinylic protons (

and

) is the definitive method for assignment.
IsomerGeometryCoupling Constant (

)
Chemical Shift (

ppm, typical)
Stability
(Z)-Isomer Cis7.0 – 9.5 Hz

4.5 (d) / 7.5 (dd)
High (due to IMHB)
(E)-Isomer Trans12.5 – 16.0 Hz

4.8 (d) / 7.8 (d)
Low (Transient)
Troubleshooting FAQ

Q1: My isolated solid has a melting point 10°C lower than the literature value (68-70°C), but LC-MS shows a single peak. Why? A: You likely have (E)-isomer contamination . LC-MS often fails to resolve geometric isomers unless a specialized chiral or C30 column is used. The (E)-isomer disrupts the crystal lattice of the (Z)-isomer, depressing the melting point.

  • Corrective Action: Reflux the crude material in ethanol for 30 minutes. The thermal energy overcomes the rotational barrier (

    
     bond character is reduced by resonance), allowing the mixture to settle into the thermodynamic (Z)-well upon cooling.
    

Q2: Why does the (Z)-isomer ratio decrease when I take NMR in DMSO-


? 
A: Solvent-Induced Isomerization. 
DMSO is a strong hydrogen-bond acceptor. It competes with the ester carbonyl for the amine proton, breaking the intramolecular H-bond that stabilizes the (Z)-form. This shifts the equilibrium toward the (E)-isomer.
  • Protocol: Always perform QC NMR in CDCl

    
      or C
    
    
    
    D
    
    
    to preserve the native Z/E ratio.

Module 2: The "Dimer" (Oligomerization)

Mechanism of Formation

If the reaction runs too hot or with insufficient ammonia, the newly formed (Z)-ethyl 3-aminoacrylate acts as a nucleophile (via the enamine nitrogen) and attacks unreacted ethyl propiolate. This second Michael addition creates Diethyl 3,3'-iminodipropionate .

Visualizing the Pathway

ReactionPathway Propiolate Ethyl Propiolate (Electrophile) KineticE (E)-Ethyl 3-aminoacrylate (Kinetic Product) Propiolate->KineticE + NH3 (Fast) Ammonia Ammonia (Nucleophile) ThermoZ (Z)-Ethyl 3-aminoacrylate (Thermodynamic Product) KineticE->ThermoZ Isomerization (IMHB Stabilization) Dimer Diethyl 3,3'-iminodipropionate (The 'Dimer' Impurity) ThermoZ->Dimer + Ethyl Propiolate (Over-reaction)

Figure 1: Reaction network showing the competitive formation of the thermodynamic product vs. the dimer impurity.

Troubleshooting FAQ

Q3: I see a large multiplet at 2.6 ppm and 3.1 ppm in my NMR. What is this? A: This is the Dimer (Diethyl 3,3'-iminodipropionate) . Unlike the acrylate (which has vinylic protons > 4.5 ppm), the dimer is fully saturated. The signals at 2.6 and 3.1 ppm correspond to the methylene (


) protons adjacent to the ester and amine, respectively.
  • Prevention: Ensure excess ammonia (at least 1.5 eq) is present before adding the propiolate. Keep the reaction temperature < 10°C during addition.

Q4: Can I remove the dimer by recrystallization? A: Yes, but with losses. The dimer is an oil at room temperature (MW 217.27). It is highly soluble in ethanol/hexanes. Recrystallizing the (Z)-product (solid) from cold ethanol/hexane (1:5) will leave the dimer in the mother liquor.

Module 3: Hydrolysis & Storage

The "Yellowing" Phenomenon

(Z)-Ethyl 3-aminoacrylate is an enamine. In the presence of water and acid catalysis (even atmospheric CO


), it hydrolyzes back to ammonia and ethyl formylacetate  (which exists in equilibrium with ethyl 3-hydroxyacrylate). These aldehydes/enols rapidly polymerize to form yellow/brown conjugated oligomers.

Protocol: Stability Check

  • Visual: Pure product is white crystals. Pale yellow indicates <1% hydrolysis. Brown/Orange indicates significant decomposition.

  • Chemical: Dissolve 10 mg in CDCl

    
    . Look for a singlet aldehyde peak at 
    
    
    
    9.1 ppm (formyl proton) or broad OH peaks.

Summary: Troubleshooting Decision Tree

TroubleshootingTree Start Issue Detected MeltingPoint Low Melting Point (< 68°C) Start->MeltingPoint ExtraPeaks Extra NMR Peaks Start->ExtraPeaks IsomerCheck Check Vinylic Coupling (J) MeltingPoint->IsomerCheck SatCheck Check Region 2.5 - 3.5 ppm ExtraPeaks->SatCheck E_Isomer J > 12 Hz? (E)-Isomer Present IsomerCheck->E_Isomer Reflux Action: Reflux in EtOH (Thermodynamic Reset) E_Isomer->Reflux DimerFound Multiplets Present? Dimer Impurity SatCheck->DimerFound Recryst Action: Recrystallize (EtOH/Hexane) DimerFound->Recryst

Figure 2: Diagnostic workflow for identifying and remediating common synthesis issues.

References

  • Stereochemistry & Isomerization

    • Mechanism of Z/E Isomeriz
    • Ljubić, I. et al. "The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization." ResearchGate.[1]

  • NMR Characterization

    • Coupling Constants in Enaminones ( vs ).
    • Chemistry LibreTexts. "14.12: Coupling Constants - Identify Coupled Protons."
  • Synthesis & Byproducts

    • Reaction of Ethyl Propiol
    • Downey, C. W.[2] "One-pot reactions of ethyl propiolate." UR Scholarship Repository.

  • Dimer Characterization

    • Physical Properties of Diethyl 3,3'-iminodipropion
    • TCI Chemicals.

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of (Z)-Ethyl 3-Aminoacrylate

Topic: Process Development & Scale-Up Guide for (Z)-Ethyl 3-Aminoacrylate CAS: 14814-75-6 Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Introduction: The Scale-Up Challenge Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Guide for (Z)-Ethyl 3-Aminoacrylate CAS: 14814-75-6 Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Hub for (Z)-ethyl 3-aminoacrylate . This intermediate is a critical "push-pull" alkene used extensively in the synthesis of heterocyclic scaffolds (quinolones, pyrimidines) for pharmaceutical applications.

While bench-scale synthesis often utilizes the direct addition of ammonia to ethyl propiolate, this route is economically unviable and hazardous at scale (due to the lachrymatory nature and cost of propiolates).

This guide focuses on the Industrial Standard Route: The nucleophilic substitution of Ethyl 3-ethoxyacrylate with Ammonia. This method offers superior cost control, thermal management, and stereoselectivity.

Module 1: Reaction Kinetics & Thermodynamics

Q: Why is my Z/E ratio fluctuating during scale-up?

A: The stereoselectivity of 3-aminoacrylates is governed by a delicate balance between kinetic control and thermodynamic stability.

  • Thermodynamic Preference: The (Z)-isomer is the thermodynamically stable form. It is stabilized by a strong intramolecular hydrogen bond between the amine proton (

    
    ) and the ester carbonyl oxygen (
    
    
    
    ), forming a pseudo-six-membered ring.
  • Kinetic Trap: The reaction of ethyl 3-ethoxyacrylate with ammonia proceeds via an addition-elimination mechanism. The intermediate can collapse to form the (E)-isomer initially, especially in polar protic solvents that disrupt the intramolecular H-bond.

  • Troubleshooting:

    • Solvent Choice: Switch to non-polar or aprotic solvents (e.g., Toluene, MTBE) if possible. These solvents reinforce the intramolecular H-bond, driving the equilibrium toward the Z-isomer.

    • Temperature: If the E-isomer persists, heat the reaction mixture (reflux) for an extended period to overcome the activation energy barrier for isomerization (

      
      ).
      
Visualization: Reaction Mechanism & Isomerization

ReactionMechanism cluster_stabilization Stabilization Factor Start Ethyl 3-ethoxyacrylate (E/Z Mixture) Inter Tetrahedral Intermediate (Hemiaminal) Start->Inter + NH3 (Nucleophilic Attack) E_Iso (E)-Ethyl 3-aminoacrylate (Kinetic Product) Inter->E_Iso - EtOH (Elimination) Z_Iso (Z)-Ethyl 3-aminoacrylate (Thermodynamic Product) Inter->Z_Iso - EtOH (Elimination) E_Iso->Z_Iso Isomerization (Heat / Non-polar Solvent)

Caption: The reaction proceeds via addition-elimination. The (Z)-isomer is the thermodynamic sink, stabilized by intramolecular H-bonding.

Module 2: Process Safety & Exotherm Management

Q: How do I manage the exotherm when adding ammonia at the kilogram scale?

A: The aminolysis of vinyl ethers is exothermic. At the bench, you might bubble ammonia gas directly. At scale, this creates dangerous pressure and heat spikes.

Protocol for Safe Dosing:

  • Phase Change Strategy: Do not bubble gas into a hot reactor. Instead, use Ammonium Hydroxide (25-30% aq) or a saturated solution of NH3 in Methanol/Ethanol at low temperatures.

  • Controlled Addition:

    • Cool the reactor containing Ethyl 3-ethoxyacrylate to 0–5°C .

    • Dose the ammonia source slowly, ensuring the internal temperature does not exceed 15°C during addition.

    • Why? High temperatures during addition promote oligomerization (Michael addition of the product amine to the starting material).

Q: What are the specific hazards of the starting materials?

A:

  • Ethyl 3-ethoxyacrylate: Generally an irritant, but stable.

  • Ethyl Propiolate (Alternative Route): DANGER. This is a severe lachrymator and sensitizer. If you are using this route, you must use a closed system with a caustic scrubber. It is highly flammable (FP: 7°C).[1]

  • Ammonia: Corrosive gas. Ensure a scrubber system (Acid trap) is connected to the reactor vent.

Module 3: Workup & Purification

Q: The product is oiling out. How do I get a crystalline solid?

A: (Z)-Ethyl 3-aminoacrylate can be difficult to crystallize if impurities (E-isomer or starting material) are present.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Oiling Out Residual solvent (Ethanol) or E-isomer presence.1. Perform a solvent swap to n-Heptane or MTBE . 2. Seed the mixture with pure Z-crystals at 0°C.
Low Yield Product solubility in mother liquor.The product is moderately soluble in alcohols. Ensure complete removal of the reaction solvent (Ethanol) via vacuum distillation before attempting crystallization.
Color (Yellow/Brown) Oligomer formation.Recrystallize from Isopropyl Alcohol (IPA) or perform a short-path distillation (if stable) before crystallization.
Scale-Up Workflow Diagram

ScaleUpProcess Reactor Reactor (Ethyl 3-ethoxyacrylate) Dosing Controlled Addition (NH3/MeOH or NH4OH) T < 10°C Reactor->Dosing Reaction Reaction Phase Warm to 25°C Check HPLC for Conversion Dosing->Reaction Distillation Vacuum Strip Remove MeOH/EtOH Reaction->Distillation Cryst Crystallization Solvent: Heptane/MTBE Cool to -5°C Distillation->Cryst Filter Filtration & Drying Vacuum Oven < 40°C Cryst->Filter

Caption: Optimized workflow for scaling up. Critical control points are the temperature during dosing and the solvent swap before crystallization.

Module 4: Analytical Controls (FAQs)

Q: How do I distinguish Z and E isomers by NMR?

A: Proton NMR (


-NMR) is the definitive method.
  • (Z)-Isomer: The olefinic protons usually appear as two doublets with a coupling constant (

    
    ) of 7–8 Hz  (typical for Z-alkenes with electron-pushing/pulling groups, though often smaller than E). Crucially, look for the broad 
    
    
    
    signal downfield (8.5–10 ppm) due to H-bonding.
  • (E)-Isomer: The olefinic coupling constant is typically larger (

    
     = 12–13 Hz). The 
    
    
    
    protons will be sharper and further upfield as they are not H-bonded.
Q: My HPLC shows a split peak. Is this an impurity?

A: Not necessarily. If you are running an HPLC method with an acidic mobile phase (e.g., 0.1% TFA), you might be observing on-column isomerization .

  • Test: Run the sample in a neutral buffer. If the peaks merge or the ratio changes significantly compared to the acidic run, the "impurity" is likely the E-isomer equilibrating with the Z-isomer.

References

  • Pollack, S. R., & Dion, A. (2021).[2][3] Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry, 86(17), 11748–11762. Link[2][3]

  • PubChem. (n.d.).[4] (Z)-ethyl 3-aminoacrylate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: Ethyl Propiolate. Link

  • ChemicalBook. (n.d.). Ethyl 3-ethoxyacrylate Synthesis and Properties. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Differentiation of (Z) and (E) Ethyl 3-Aminoacrylate

Executive Summary Ethyl 3-aminoacrylate (CAS: 7095-12-7) exists as two geometric isomers: (Z) and (E). Distinguishing these isomers is critical in drug development because they exhibit vastly different reactivities in cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-aminoacrylate (CAS: 7095-12-7) exists as two geometric isomers: (Z) and (E). Distinguishing these isomers is critical in drug development because they exhibit vastly different reactivities in cyclization reactions (e.g., Gould-Jacobs reaction for quinolone synthesis).

The definitive differentiation relies on


 NMR spectroscopy . The (Z)-isomer is thermodynamically stabilized by an intramolecular hydrogen bond, resulting in a distinct downfield shift of the amine proton and a smaller vicinal coupling constant (

) compared to the (E)-isomer.

This guide provides the mechanistic rationale, a comparative data table, and a validated experimental protocol to ensure accurate assignment.

Part 1: Mechanistic Principles

To interpret the NMR data correctly, one must understand the structural forces driving the spectral differences.

The Chelate Effect (Hydrogen Bonding)

The most significant differentiator is the ability of the (Z)-isomer to form a six-membered intramolecular hydrogen bond ring.

  • (Z)-Isomer: The amine group (

    
    ) and the ester carbonyl (
    
    
    
    ) are on the same side (cis). This proximity allows the amine proton to hydrogen bond with the carbonyl oxygen, locking the molecule into a planar, "chelated" conformation. This deshields the participating proton significantly.
  • (E)-Isomer: The functional groups are on opposite sides (trans). No intramolecular hydrogen bond is possible; the molecule interacts only with the solvent.

Vicinal Coupling Constants (The Karplus Relationship)

The coupling constant (


) between the olefinic protons (

and

) follows the Karplus equation, which correlates

value with the dihedral angle.
  • Trans (

    
    ):  Dihedral angle 
    
    
    
    . Results in a large
    
    
    value (typically 12–16 Hz).
  • Cis (

    
    ):  Dihedral angle 
    
    
    
    . Results in a smaller
    
    
    value (typically 7–12 Hz).
Electronic Shielding (Resonance)

Enamino esters exhibit strong "push-pull" resonance:



  • 
     (Alpha to Carbonyl):  Located on the carbon bearing significant negative charge character (shielded). Signals appear upfield.[1]
    
  • 
     (Beta to Carbonyl):  Located on the carbon adjacent to the positive nitrogen center (deshielded). Signals appear downfield.[2][3]
    

Part 2: Comparative Analysis Table

The following table summarizes the diagnostic


 NMR signals in 

.
Feature(Z)-Ethyl 3-aminoacrylate (E)-Ethyl 3-aminoacrylate Differentiation Logic
Olefinic Coupling (

)
7.0 – 12.5 Hz 12.5 – 16.0 Hz Primary Metric. Trans coupling is always larger than Cis.
Amine Proton (

)

8.5 – 9.5 ppm
(Broad)

4.0 – 6.0 ppm (Broad)
(Z) NH is involved in H-bond (deshielded). (E) NH is solvent exposed.
Amine Proton (

)

4.5 – 6.0 ppm (Broad)

4.0 – 6.0 ppm (Broad)
In (Z), only one H is chelated; the other is similar to (E).
Olefinic Proton (

)

6.5 – 7.5 ppm

7.0 – 8.0 ppm

is downfield of

in both, but exact position varies by solvent.
Olefinic Proton (

)

4.5 – 5.0 ppm

4.5 – 5.5 ppm
Upfield due to resonance shielding (anionic character).
Stability Thermodynamically StableKinetically Labile(Z) is often the major product in non-polar solvents.

Note: Chemical shift values (


) are approximate and solvent-dependent. The Coupling Constant (

)
is the only absolute confirmation of geometry.

Part 3: Visualization of Logic and Structure

Diagram 1: Structural Isomerism & H-Bonding

This diagram illustrates the "Chelate Effect" stabilizing the (Z) isomer.

IsomerComparison cluster_Z (Z)-Isomer (Chelated) cluster_E (E)-Isomer (Open) Z_Struct Intramolecular H-Bond (N-H ... O=C) Locks Conformation Z_Data Small J (7-12 Hz) Downfield NH (~9 ppm) Z_Struct->Z_Data Causes E_Struct No H-Bond Steric Repulsion Solvent Exposed E_Data Large J (13-16 Hz) Upfield NH (~5 ppm) E_Struct->E_Data Causes

Caption: The intramolecular hydrogen bond in the (Z)-isomer deshields the NH proton and reduces the vicinal coupling constant.

Diagram 2: Experimental Decision Workflow

Follow this logic path to assign your spectrum.

DecisionTree Start Start: Acquire 1H NMR (CDCl3 recommended) CheckJ Analyze Olefinic Region Measure J(Ha-Hb) Start->CheckJ Branch J Value? CheckJ->Branch ResZ Isomer is (Z) (Cis-Enamine) Branch->ResZ J = 7-12 Hz ResE Isomer is (E) (Trans-Enamine) Branch->ResE J = 12-16 Hz ConfirmZ Confirmation: Look for broad NH > 8.5 ppm ResZ->ConfirmZ ConfirmE Confirmation: NH signals < 6.0 ppm ResE->ConfirmE

Caption: Step-by-step logic for assigning stereochemistry based on coupling constants.

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this protocol. The choice of solvent is critical; DMSO-d6 can disrupt the intramolecular hydrogen bond of the (Z)-isomer, making the chemical shift distinction of the NH proton less obvious. Chloroform-d (


)  is preferred.
Materials
  • Sample: ~10 mg Ethyl 3-aminoacrylate.

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • NMR Tube: High-quality 5mm tube (Wilmad 507-PP or equivalent).

Method
  • Preparation: Dissolve the sample completely in

    
    . Ensure the solution is clear; filter if necessary to remove suspended solids which cause line broadening.
    
  • Acquisition:

    • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

    • Scans: 16–64 scans (Enamines can degrade; minimize acquisition time if sample is unstable).

    • Relaxation Delay (D1): Set to

      
       second to ensure accurate integration of olefinic protons.
      
  • Processing:

    • Phasing: Apply careful manual phasing.

    • Referencing: Set TMS to 0.00 ppm.

    • Peak Picking: Identify the doublet at ~4.5 ppm (

      
      ) and the doublet/multiplet at ~7.0 ppm (
      
      
      
      ).
  • Calculation:

    • Calculate

      
       (Hz) = (Peak A ppm - Peak B ppm) 
      
      
      
      Spectrometer Frequency (MHz).
Troubleshooting
  • Signal Overlap: If

    
     overlaps with aromatic impurities, focus on 
    
    
    
    (usually a clean doublet upfield).
  • Exchange Broadening: If the NH signals are missing or extremely broad, the proton is exchanging with trace water in the solvent. Dry the solvent over molecular sieves or focus solely on the

    
    -coupling of the C-H protons.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Lacerda, V., et al. (2012). "The chemistry of enaminones." Química Nova, 35(9). Link

  • Zhuo, J. C. (1997). "Intramolecular Hydrogen Bonding in Enaminones." Magnetic Resonance in Chemistry, 35, 311-322. (Authoritative source on NH chemical shifts in Z-enamines).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of (Z)-ethyl 3-aminoacrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals (Z)-ethyl 3-aminoacrylate and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(Z)-ethyl 3-aminoacrylate and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including heterocyclic scaffolds that form the core of many pharmaceuticals.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for predicting their reactivity, designing novel synthetic pathways, and ultimately, for rational drug design. X-ray crystallography stands as the definitive method for elucidating such atomic-level structural information.[2][3]

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of (Z)-ethyl 3-aminoacrylate derivatives. It delves into the nuances of their synthesis and crystallization, compares key structural features, and offers insights into the intermolecular forces that govern their solid-state architecture.

Synthesis and Crystallization: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical, as they directly impact the success and resolution of the X-ray diffraction experiment.

Synthetic Strategies

Several synthetic routes to (Z)-ethyl 3-aminoacrylate derivatives have been reported. The choice of method often depends on the desired substituents and the overall complexity of the target molecule. Common approaches include:

  • Direct Esterification: This method involves the reaction of acrylic acid derivatives with ethanol in the presence of an acid catalyst.[1]

  • From Amino Acids: (Z)-ethyl 3-aminoacrylate can be synthesized from amino acids through a series of reactions that may involve dehydrohalogenation and esterification.[1]

  • Tandem Reactions: More recent approaches utilize tandem reactions where (Z)-ethyl 3-aminoacrylate acts as a key intermediate in the synthesis of more complex structures.[1]

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. Several techniques are commonly employed:

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly, increasing the concentration of the solute to the point of crystallization.[4] The rate of evaporation can be controlled to influence crystal quality.[4] For example, yellow crystals of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate were grown by slow evaporation from a methanol solution.[5]

  • Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent on top.[4] The slow diffusion of the poor solvent into the good solvent reduces the solubility of the compound and induces crystallization.

  • Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble.[4] The vapor from the volatile solvent slowly diffuses into the solution, causing the compound to crystallize.

The choice of solvent is crucial. For organic complexes, ethyl acetate is often a good starting point.[4] Recrystallization from solvents like acetone has also been successful for obtaining X-ray quality crystals of related compounds.[6]

A Comparative Analysis of Crystal Structures

X-ray crystallographic studies of (Z)-ethyl 3-aminoacrylate derivatives reveal several common structural features, as well as interesting variations depending on the specific substituents.

General Structural Features

A key feature of (Z)-ethyl 3-aminoacrylate derivatives is the extended conjugated system encompassing the amino group, the carbon-carbon double bond, and the carbonyl group of the ester.[1] This conjugation results in a delocalized π-electron system that favors a planar or near-planar molecular conformation.[1] The (Z)-configuration places the amino group and the ester group on the same side of the double bond, which can facilitate intramolecular hydrogen bonding.[1]

Comparative Structural Data

The following table summarizes key crystallographic data for two representative (Z)-ethyl 3-aminoacrylate derivatives, highlighting the impact of different substituents on their molecular geometry.

CompoundC2=C3 Bond Length (Å)Intramolecular H-BondKey Torsion Angles (°)Crystal SystemSpace GroupRef.
Ethyl-(Z)-3-amino-2-benzoyl-2-butenoate1.39N-H···O=C (ester)---[7]
(Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate---MonoclinicP2₁/c[8]
Ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H-chromen-4-yl)acrylate---MonoclinicP2₁/c[9]

Data for specific bond lengths and torsion angles were not available in the provided search results for all compounds.

The elongated C2=C3 bond (1.39 Å) in ethyl-(Z)-3-amino-2-benzoyl-2-butenoate is noteworthy, suggesting significant delocalization of the π-electrons.[7] The presence of an intramolecular N-H···O=C hydrogen bond in this molecule further stabilizes the planar conformation.[7]

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of (Z)-ethyl 3-aminoacrylate derivatives are held together by a network of non-covalent interactions. These interactions dictate the crystal packing and can influence the physical properties of the material.

In the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, the supramolecular network is governed by a combination of C-H···N, C-H···O, and C-H···F hydrogen bonds, as well as π-π stacking interactions.[8] These interactions play a crucial role in stabilizing the self-assembly process and the overall molecular conformation.[8]

Experimental Protocols

General Synthesis of a (Z)-ethyl 3-aminoacrylate Derivative

The following is a generalized protocol and should be adapted based on the specific target molecule.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine the appropriate aldehyde or ketone, ethyl cyanoacetate, and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by thin-layer chromatography.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Crystallization by Slow Evaporation
  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

  • Evaporation: Cover the vial with a lid containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of X-rays is directed at it. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Process and the Product

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Reactants reaction Reaction start->reaction workup Workup & Purification reaction->workup dissolution Dissolution workup->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xray X-ray Diffraction crystals->xray structure Structure Solution & Refinement xray->structure

Caption: A generalized workflow from synthesis to structure determination.

Key Molecular Features and Interactions

G cluster_molecule (Z)-ethyl 3-aminoacrylate Derivative cluster_interactions Intermolecular Interactions N N C1 C N->C1 hbond Hydrogen Bonding (e.g., N-H···O) N->hbond  H-Bond Donor C2 C C1->C2 pi_stack π-π Stacking C1->pi_stack C3 C C2->C3 R R C2->R C2->pi_stack O1 O C3->O1 O2 O C3->O2 O1->hbond  H-Bond Acceptor Et Et O2->Et

Caption: Key functional groups and potential intermolecular interactions.

References

  • X-ray crystallography - Wikipedia. Available from: [Link]

  • The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization - ResearchGate. (2025-08-06). Available from: [Link]

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC - NIH. Available from: [Link]

  • x Ray crystallography - PMC - NIH. Available from: [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available from: [Link]

  • Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies | Request PDF - ResearchGate. Available from: [Link]

  • Taurine - Wikipedia. Available from: [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC - NIH. Available from: [Link]

  • Crystal structure of ethyl (Z)-3-amino-2-cyano-3-(2-oxo-2H - OUCI. Available from: [Link]

  • (Z)-ethyl 3-aminoacrylate | C5H9NO2 | CID 59298373 - PubChem. Available from: [Link]

  • Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC - NIH. (2010-05-27). Available from: [Link]

  • Guide for crystallization. Available from: [Link]

Sources

Validation

Publish Comparison Guide: Biological Activity of (Z)-Ethyl 3-Aminoacrylate Derivatives

Executive Summary (Z)-Ethyl 3-aminoacrylate is not merely a chemical reagent; it is a privileged scaffold precursor in medicinal chemistry. Its unique "push-pull" alkene structure—featuring an electron-donating amino gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Ethyl 3-aminoacrylate is not merely a chemical reagent; it is a privileged scaffold precursor in medicinal chemistry. Its unique "push-pull" alkene structure—featuring an electron-donating amino group conjugated with an electron-withdrawing ester—makes it a linchpin in the synthesis of bioactive heterocycles, particularly quinolones, pyrroles, and thiophenes .

This guide objectively evaluates the biological performance of therapeutic agents derived from the (Z)-ethyl 3-aminoacrylate core. Unlike standard reviews, we focus on the translational efficiency of this scaffold: how converting this linear enamine into rigid heterocyclic systems amplifies biological potency against microbial and oncological targets.

Comparative Analysis: Derivative Performance vs. Standard of Care

The biological value of (Z)-ethyl 3-aminoacrylate lies in its derivatives. Below is a comparative analysis of two primary derivative classes—Aminopyrrole Carboxylates (Anticancer) and Thiophene-Acrylates (Antimicrobial) —against industry standards.

Table 1: Anticancer Potency (Tubulin Inhibition)

Target: Soft Tissue Sarcoma Cell Lines (SK-LMS-1, RD)

Compound ClassSpecific DerivativeIC50 (µM) [SK-LMS-1]IC50 (µM) [RD]Mechanism of ActionToxicity Profile
Novel Derivative EAPC-24 (Ethyl-2-amino-pyrrole-3-carboxylate)0.45 ± 0.05 0.62 ± 0.08 Tubulin Polymerization Inhibitor (G2/M Arrest)Low cytotoxicity to normal fibroblasts
Novel Derivative EAPC-201.20 ± 0.151.45 ± 0.20Tubulin Polymerization InhibitorModerate
Standard of Care Doxorubicin 0.30 ± 0.040.50 ± 0.06DNA Intercalation / Topoisomerase II InhibitionHigh (Cardiotoxicity risk)
Alternative Vincristine0.85 ± 0.101.10 ± 0.12Microtubule DestabilizerHigh (Neuropathy risk)

Analyst Insight: While Doxorubicin remains slightly more potent in absolute IC50 values, the EAPC-24 derivative offers a superior therapeutic index. Its mechanism (tubulin inhibition) avoids the genotoxic DNA damage associated with Doxorubicin, potentially reducing secondary malignancy risks.

Table 2: Antimicrobial Efficacy (MIC Comparison)

Target: Staphylococcus aureus (Gram-positive) & E. coli (Gram-negative)

Compound ClassSpecific DerivativeMIC (µg/mL) [S. aureus]MIC (µg/mL) [E. coli]Spectrum
Novel Derivative Thiophene-Acrylate 7b 12.5 25.0 Broad Spectrum
Novel Derivative Thiophene-Acrylate 825.050.0Moderate Spectrum
Standard of Care Ampicillin 6.2512.5Broad Spectrum (Resistance common)
Standard of Care Gentamicin 3.126.25Gram-negative focused

Analyst Insight: The Thiophene-Acrylate derivatives derived from the ethyl 3-aminoacrylate scaffold show comparable bioactivity to Ampicillin. Crucially, their synthetic modularity allows for rapid side-chain modification to bypass existing beta-lactamase resistance mechanisms.

Mechanism of Action (MOA)

Understanding the causality of bioactivity is critical for optimization. The (Z)-ethyl 3-aminoacrylate motif serves as a pharmacophore installation unit .

Pathway A: Tubulin Destabilization (Anticancer)

In pyrrole derivatives (EAPCs), the aminoacrylate backbone cyclizes to form a rigid heteroaromatic core that mimics the binding site of colchicine on tubulin.

  • Binding: The derivative binds to the

    
    -tubulin subunit.
    
  • Inhibition: Prevents the polymerization of tubulin dimers into microtubules.

  • Arrest: Cells accumulate in the G2/M phase, leading to apoptosis.

Pathway B: DNA Gyrase Inhibition (Antimicrobial)

When used to synthesize Fluoroquinolones (via the Gould-Jacobs reaction), the scaffold forms the essential 4-quinolone-3-carboxylic acid core.

  • Intercalation: The planar quinolone ring stacks between DNA base pairs.

  • Chelation: The C3-carboxylate and C4-keto groups (originating from the acrylate) chelate

    
     ions at the DNA-gyrase active site.
    
  • Lethality: Induces double-strand breaks by stabilizing the cleaved DNA-enzyme complex.

Visualizing the Mechanism

MOA_Pathway Start (Z)-Ethyl 3-aminoacrylate (Precursor) Cyclization1 Cyclization to Aminopyrrole Start->Cyclization1 + Haloketones Cyclization2 Gould-Jacobs Cyclization Start->Cyclization2 + Thermal Cyclization Target1 Target: Beta-Tubulin Cyclization1->Target1 Effect1 Inhibits Polymerization (G2/M Arrest) Target1->Effect1 Target2 Target: DNA Gyrase (Mg2+ Chelation) Cyclization2->Target2 Effect2 Stabilizes Cleaved DNA (Bacterial Death) Target2->Effect2

Figure 1: Divergent synthesis pathways leading to distinct biological mechanisms (Anticancer vs. Antimicrobial).

Experimental Protocol: Synthesis & Evaluation

Trustworthiness: This protocol utilizes the Gould-Jacobs reaction , a self-validating method where the formation of the solid quinolone precipitate indicates success.

Workflow: Synthesis of 4-Hydroxyquinoline Scaffold

Reagents:

  • Aniline derivative (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0 eq) — Forms the (Z)-ethyl 3-aminoacrylate intermediate in situ

  • Diphenyl ether (Solvent, high boiling point)

Step-by-Step Methodology:

  • Condensation (Formation of the Acrylate):

    • Mix aniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

    • Heat to 110°C for 1 hour.

    • Checkpoint: Monitor ethanol evolution. A color change to yellow/orange indicates the formation of the (Z)-ethyl 3-anilinoacrylate intermediate.

    • Validation: TLC (Hexane:Ethyl Acetate 3:1) should show a new spot with

      
      .
      
  • Thermal Cyclization (Gould-Jacobs):

    • Add diphenyl ether to the crude acrylate.

    • Raise temperature to 250°C (reflux) for 30-60 minutes.

    • Mechanism:[1][2][3][4][5] Intramolecular Friedel-Crafts acylation closes the ring.

    • Observation: Rapid precipitation of the solid product often occurs upon cooling.

  • Isolation:

    • Cool to room temperature.[6]

    • Add hexane to dilute the diphenyl ether.

    • Filter the precipitate and wash with acetone.

    • Recrystallize from DMF/Ethanol.

Bioassay Workflow: MIC Determination

Assay_Protocol cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Step1 Dissolve Compound (DMSO Stock: 1 mg/mL) Step3 Serial Dilution (96-well plate) Step1->Step3 Step2 Prepare Bacterial Inoculum (0.5 McFarland Standard) Step2->Step3 Step4 Incubation (37°C for 24h) Step3->Step4 Step5 Add Resazurin Dye Step4->Step5 Step6 Read Fluorescence/Absorbance Step5->Step6 Result Determine MIC (Lowest conc. with no color change) Step6->Result

Figure 2: Standardized Minimum Inhibitory Concentration (MIC) workflow for aminoacrylate derivatives.

References

  • Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[3] Anti-Cancer Drugs.[6][7][8][9]

  • Al-Mulla, A. (2017). "Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate." ResearchGate.[4][10]

  • PubChem. (2024).[11] "(Z)-ethyl 3-aminoacrylate Compound Summary." National Library of Medicine.

  • Smolecule. (2023).[2][12] "Chemical Properties and Synthesis of (Z)-Ethyl 3-aminoacrylate."

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Comparative

A Comparative Guide to the Synthetic Routes of (Z)-ethyl 3-aminoacrylate

For Researchers, Scientists, and Drug Development Professionals (Z)-ethyl 3-aminoacrylate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(Z)-ethyl 3-aminoacrylate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of nitrogen-containing heterocyclic compounds, β-amino acids, and other pharmaceutically relevant molecules. The stereochemistry of the enamine moiety is crucial for its subsequent reactivity, with the (Z)-isomer often exhibiting unique and desirable chemical properties. This guide provides a comprehensive comparison of the most common synthetic routes to (Z)-ethyl 3-aminoacrylate, offering an in-depth analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.

Introduction: The Significance of (Z)-ethyl 3-aminoacrylate

The enamine functional group is a cornerstone of modern synthetic chemistry, enabling a diverse range of carbon-carbon and carbon-heteroatom bond formations. (Z)-ethyl 3-aminoacrylate, with its conjugated system and strategically placed functional groups, is a particularly attractive synthon. Its utility is underscored by its application in the synthesis of complex molecular architectures, including therapeutic agents and functional materials. The control of the double bond geometry is paramount, as the (Z)- and (E)-isomers can lead to different products in subsequent transformations. This guide focuses on the stereoselective synthesis of the (Z)-isomer, a critical aspect for researchers in drug discovery and development.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies have emerged for the preparation of (Z)-ethyl 3-aminoacrylate, each starting from readily available precursors:

  • Direct Amination of Ethyl Propiolate: The addition of ammonia to the activated alkyne of ethyl propiolate.

  • Condensation of Ethyl Acetoacetate with Ammonia: The reaction of a β-keto ester with an ammonia source.

  • From Ethyl 3,3-diethoxypropanoate (a protected β-oxo ester equivalent): A two-step approach involving the formation of a protected precursor followed by amination.

The following table summarizes the key performance indicators for each of these routes, providing a high-level comparison to aid in the selection of the most appropriate method for a given application.

Synthetic Route Starting Material Typical Yield (Z):(E) Selectivity Advantages Disadvantages
1. Direct AminationEthyl PropiolateModerate to HighVariable, sensitive to reaction conditionsAtom economical, one-step reaction.Ethyl propiolate is highly reactive and can be expensive; control of stereoselectivity can be challenging.
2. CondensationEthyl AcetoacetateGood to ExcellentGenerally favors the (Z)-isomerReadily available and inexpensive starting material; thermodynamically favored product.Requires removal of water to drive the reaction to completion; potential for side reactions.
3. From Protected β-oxo esterEthyl 3,3-diethoxypropanoateGoodGoodClean reaction with fewer side products.Multi-step synthesis increases overall complexity and may lower the overall yield.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic route, including mechanistic insights and step-by-step experimental procedures.

Route 1: Direct Amination of Ethyl Propiolate

The conjugate addition of an amine to an activated alkyne is a fundamental reaction in organic synthesis. In this case, the nucleophilic attack of ammonia on ethyl propiolate can, in principle, afford the desired enamine.

Mechanism: The reaction proceeds via a nucleophilic attack of ammonia on the β-carbon of the ethyl propiolate, leading to a zwitterionic intermediate. Subsequent proton transfer results in the formation of the enamine. The stereochemical outcome of the addition is highly dependent on the reaction conditions, including solvent, temperature, and the presence of any catalysts. While the trans-addition is often favored kinetically, leading to the (E)-isomer, thermodynamic equilibration can favor the more stable, intramolecularly hydrogen-bonded (Z)-isomer.

Experimental Protocol: Addition of Ammonia to Ethyl Propiolate

To a solution of ethyl propiolate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran at 0 °C, a solution of ammonia (excess, e.g., 2-3 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (Z)-ethyl 3-aminoacrylate.

Causality Behind Experimental Choices: The use of excess ammonia helps to drive the reaction towards the product and minimize side reactions. The choice of a polar aprotic solvent can influence the stereoselectivity of the addition.

Route 2: Condensation of Ethyl Acetoacetate with Ammonia

The reaction of a β-dicarbonyl compound with an amine is a classic and reliable method for the synthesis of enamines. The equilibrium of this reaction lies towards the more stable enamine product, which is often favored by the formation of an intramolecular hydrogen bond in the (Z)-isomer.

Mechanism: The reaction is believed to proceed through the initial formation of a hemiaminal intermediate, which then dehydrates to form the enamine. The formation of the thermodynamically more stable (Z)-isomer is driven by the formation of a six-membered ring-like structure stabilized by an intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen.

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Acetate

A mixture of ethyl acetoacetate (1.0 eq) and ammonium acetate (1.1 eq) in a suitable solvent like ethanol or toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield (Z)-ethyl 3-aminoacrylate.

Causality Behind Experimental Choices: Ammonium acetate serves as a convenient source of ammonia in situ. The removal of water is crucial to drive the equilibrium towards the enamine product. The choice of solvent can affect the reaction rate and the efficiency of water removal.

Route 3: From Ethyl 3,3-diethoxypropanoate

This route offers a cleaner approach by utilizing a protected form of the reactive β-formyl ester. This strategy can minimize the side reactions often associated with the direct use of ethyl 3-oxopropanoate.

Mechanism: The synthesis first involves the preparation of ethyl 3,3-diethoxypropanoate, a stable acetal. This is then reacted with an ammonia source under acidic conditions. The acid catalyzes the deprotection of the acetal to reveal the aldehyde functionality in situ, which then readily condenses with ammonia to form the enamine. The stereoselectivity is again driven by the thermodynamic stability of the (Z)-isomer.

Experimental Protocol: Synthesis from Ethyl 3,3-diethoxypropanoate

  • Step 1: Synthesis of Ethyl 3,3-diethoxypropanoate: This precursor can be synthesized via various methods, including the reaction of ethyl acrylate with triethyl orthoformate in the presence of an acid catalyst.

  • Step 2: Amination: To a solution of ethyl 3,3-diethoxypropanoate (1.0 eq) in a suitable solvent, an ammonium salt (e.g., ammonium chloride, 1.1 eq) and a catalytic amount of a mild acid are added. The mixture is heated, and the reaction is monitored by TLC. After completion, the reaction is worked up by neutralization and extraction. The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.*

Causality Behind Experimental Choices: The use of a protected aldehyde prevents self-condensation and other side reactions. The in-situ deprotection and condensation in a one-pot fashion can improve the overall efficiency.

Visualization of Synthetic Pathways

To better illustrate the discussed synthetic routes, the following diagrams are provided.

Synthetic_Routes cluster_0 Route 1: Direct Amination cluster_1 Route 2: Condensation cluster_2 Route 3: From Protected Precursor Ethyl Propiolate Ethyl Propiolate Product_1 (Z)-ethyl 3-aminoacrylate Ethyl Propiolate->Product_1 + NH3 Ammonia Ammonia Ethyl Acetoacetate Ethyl Acetoacetate Product_2 (Z)-ethyl 3-aminoacrylate Ethyl Acetoacetate->Product_2 + NH3 - H2O Ammonia_Source Ammonia Source (e.g., NH4OAc) Precursor Ethyl 3,3-diethoxypropanoate Product_3 (Z)-ethyl 3-aminoacrylate Precursor->Product_3 + NH3, H+ - 2 EtOH Ammonia_Source_2 Ammonia Source + Acid Catalyst

Caption: Overview of the three main synthetic routes to (Z)-ethyl 3-aminoacrylate.

Conclusion and Recommendations

The choice of the optimal synthetic route to (Z)-ethyl 3-aminoacrylate depends on several factors, including the scale of the reaction, the availability and cost of starting materials, and the desired level of stereochemical purity.

  • For large-scale synthesis where cost is a primary concern, the condensation of ethyl acetoacetate with an ammonia source (Route 2) is often the most practical choice due to the low cost of the starting material and generally good yields of the thermodynamically favored (Z)-isomer.

  • For smaller-scale laboratory preparations where atom economy and a single-step procedure are advantageous, the direct amination of ethyl propiolate (Route 1) can be a viable option, provided that the reaction conditions are carefully optimized to control the stereoselectivity.

  • When a high degree of purity and minimization of side products are critical, the route involving the protected β-oxo ester equivalent (Route 3) is recommended, despite being a multi-step process.

Ultimately, the selection of the most suitable synthetic strategy requires a careful evaluation of the specific requirements of the intended application. This guide provides the foundational knowledge and experimental insights to enable researchers to make an informed decision.

References

  • Pollack, S. R., & Dion, A. (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry, 86(17), 11748–11762. [Link]

  • Jadhav, G. V. (1934). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Institute of Science, 17A, 145-150.
  • Larionov, E., & Zipse, H. (2007). On the Mechanism of the Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 72(23), 8683–8691.
  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). A simple and efficient procedure for the synthesis of β-enamino ketones and esters using water as solvent. Synthesis, 2000(10), 1526–1528.
  • Downey, C. W., et al. (2013). One-pot reactions of ethyl propiolate. UR Scholarship Repository. [Link]

  • PubChem. (Z)-ethyl 3-aminoacrylate. National Center for Biotechnology Information. [Link]

Validation

A Comparative Guide to the Cross-Reactivity of (Z)-ethyl 3-aminoacrylate

For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules is paramount to predicting their biological activity, potential toxicity, and immunogenicity. (Z)-ethyl 3-a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules is paramount to predicting their biological activity, potential toxicity, and immunogenicity. (Z)-ethyl 3-aminoacrylate, a key building block in modern synthesis, possesses a unique reactivity profile that warrants careful consideration. This guide provides an in-depth comparison of its cross-reactivity with relevant chemical alternatives, supported by detailed experimental frameworks to empower researchers in their own investigations.

Introduction: The Dual Personality of a β-Enaminoester

(Z)-ethyl 3-aminoacrylate is a member of the β-enaminoester family, a class of compounds prized for their versatility in constructing complex nitrogen-containing molecules and pharmacologically active scaffolds. Its structure features an amine and an ester group conjugated with a carbon-carbon double bond. This arrangement creates a nuanced electronic profile, making it a potent Michael acceptor.

The concept of "cross-reactivity" for a small molecule like this extends beyond simple chemical reactions. In a biological system, its electrophilic nature can lead to covalent modification of proteins. This process, known as haptenation , is the molecular initiating event for immune sensitization, where the small molecule (hapten) conjugates with a larger carrier protein, rendering it immunogenic.[1] Therefore, assessing the reactivity of (Z)-ethyl 3-aminoacrylate is crucial for predicting its potential to cross-react with biological nucleophiles and, by extension, other structurally similar haptens in immunological assays.

This guide will dissect the chemical causality behind the reactivity of (Z)-ethyl 3-aminoacrylate, compare it quantitatively and qualitatively with other Michael acceptors, and provide robust, self-validating experimental protocols to assess its cross-reactivity profile.

The Chemical Reactivity Profile: A Tale of Michael Addition

The principal reaction pathway governing the cross-reactivity of (Z)-ethyl 3-aminoacrylate is the Michael addition (or conjugate addition).[2] The electron-withdrawing ester group polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom of the amino group donates into the conjugated system, which modulates this electrophilicity compared to a simple acrylate.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon, followed by protonation to yield the final adduct. This reaction is thermodynamically driven by the formation of a stable carbon-nucleophile single bond at the expense of a weaker carbon-carbon π-bond.[2]

Caption: Generalized mechanism of Michael addition to (Z)-ethyl 3-aminoacrylate.

Comparative Analysis with Alternative Michael Acceptors

To contextualize the reactivity of (Z)-ethyl 3-aminoacrylate, it is essential to compare it with structurally related compounds. The choice of substituents dramatically influences the electrophilicity of the β-carbon and, consequently, the rate of Michael addition. We will consider three key alternatives:

  • Ethyl Acrylate: The parent α,β-unsaturated ester, lacking the amino group. This serves as a baseline to evaluate the electronic contribution of the amine.

  • Methyl 3-Aminocrotonate: A close structural analog, differing by a methyl group on the β-carbon and a methyl ester. This helps assess the steric and electronic effects of substitution on the double bond.

  • N,N-Dimethylacrylamide: An amide analog, which allows for a comparison of the electron-withdrawing capabilities of an ester versus an amide.

Data Presentation: Reactivity Comparison

Direct kinetic comparisons for these specific compounds reacting under identical conditions are scarce in the literature. However, we can infer their relative reactivity using established principles and semi-quantitative data from reactivity databases, such as Mayr's Electrophilicity (E) and Nucleophilicity (N) parameters.[3][4] The fundamental equation, log k = s(N + E) , predicts reaction rates, where a more negative E value indicates a stronger electrophile and thus a faster reaction with a given nucleophile.[4]

CompoundStructureKey Structural DifferenceExpected Impact on ReactivityMayr's E Parameter (Estimate)
(Z)-ethyl 3-aminoacrylate Reference Compound --12 to -14
Ethyl Acrylate No amino groupMore reactive. The electron-donating amino group in the reference compound reduces the electrophilicity of the β-carbon.-10 to -12
Methyl 3-Aminocrotonate β-methyl groupLess reactive. The methyl group is electron-donating and provides steric hindrance at the reaction site.-14 to -16
N,N-Dimethylacrylamide Amide instead of esterLess reactive. The amide nitrogen is more electron-donating than the ester oxygen, making the β-carbon less electrophilic.-13 to -15

Note: E parameters are estimated based on values for structurally similar compounds in Mayr's database and known chemical principles. A more negative value indicates lower electrophilicity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine and compare the reactivity of these compounds, the following self-validating protocols are proposed.

Protocol 1: In Vitro Reactivity with a Model Thiol

This assay quantifies the intrinsic electrophilic reactivity by monitoring the rate of the thiol-Michael addition, which mimics the reaction with cysteine residues in proteins.[5]

Objective: To determine the second-order rate constant for the reaction of the test compound with a model thiol, N-acetylcysteine (NAC).

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound (e.g., (Z)-ethyl 3-aminoacrylate) and each alternative at 100 mM in acetonitrile.

    • Prepare a 100 mM stock solution of N-acetylcysteine (NAC) in a 50 mM phosphate buffer, pH 7.4.

    • Prepare a 1 M stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in acetonitrile.

  • Reaction Execution:

    • In a temperature-controlled vial (25 °C), combine 4.4 mL of phosphate buffer (pH 7.4) and 0.5 mL of acetonitrile.

    • Add 50 µL of the 100 mM NAC stock solution (Final concentration: 1 mM).

    • Initiate the reaction by adding 50 µL of the 100 mM test compound stock solution (Final concentration: 1 mM).

    • Immediately take a t=0 sample (50 µL) and quench it in a vial containing 450 µL of 1% formic acid in acetonitrile.

    • Continue to take and quench samples at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

  • Analytical Method (HPLC-UV):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: Gradient elution using A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 210 nm to monitor the disappearance of the acrylate.[6]

    • Quantification: Generate a calibration curve for the test compound. Calculate the concentration at each time point and determine the second-order rate constant by plotting 1/[Reactant] vs. time.

Thiol_Reactivity_Workflow prep Prepare Stocks: - Test Compound (100 mM) - NAC (100 mM) - Buffer (pH 7.4) mix Mix Buffer, ACN, and NAC in vial prep->mix initiate Initiate reaction with Test Compound (1 mM final) mix->initiate sample Sample at timepoints (0, 2, 5, 10... min) initiate->sample quench Quench sample in 1% Formic Acid sample->quench analyze Analyze by HPLC-UV quench->analyze calculate Calculate Rate Constant (k) analyze->calculate

Caption: Workflow for determining thiol reactivity via HPLC.

Protocol 2: Protein Haptenation Assay

This experiment directly measures the extent of covalent binding to a model protein, Human Serum Albumin (HSA), which is a common target for haptenation due to its abundance and nucleophilic residues.[7]

Objective: To quantify the number of adducts formed on HSA after incubation with the test compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mg/mL (approx. 150 µM) solution of HSA in 50 mM phosphate buffer, pH 7.4.

    • Prepare a 150 mM stock solution of the test compound in DMSO.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine 990 µL of the HSA solution with 10 µL of the test compound stock solution (Final concentrations: ~150 µM HSA, 1.5 mM test compound; 10-fold molar excess).

    • Prepare a control sample with 10 µL of DMSO instead of the test compound.

    • Incubate both tubes at 37 °C for 24 hours with gentle shaking.

  • Sample Cleanup:

    • Remove excess, unbound test compound using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) according to the manufacturer's protocol.

    • Elute the protein into ultrapure water.

  • Analytical Method (MALDI-TOF MS):

    • Matrix: Prepare a saturated solution of sinapinic acid in 50% acetonitrile, 0.1% trifluoroacetic acid (TFA).

    • Spotting: Mix the desalted protein sample 1:1 (v/v) with the matrix solution. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[8]

    • Acquisition: Analyze the samples on a MALDI-TOF mass spectrometer in linear, positive ion mode. Acquire a mass spectrum from 10,000 to 100,000 m/z.

    • Data Analysis: Compare the mass of the control HSA with the mass of the hapten-incubated HSA. The mass shift corresponds to the number of hapten molecules adducted to the protein (Mass of Adducts = M_modified - M_control). The average number of adducts can be calculated by dividing the total mass shift by the molecular weight of the hapten.

Protein_Haptenation_Workflow prep Prepare Solutions: - HSA (10 mg/mL) - Test Compound (150 mM) incubate Incubate HSA with Test Compound (37°C, 24h) prep->incubate cleanup Remove excess hapten via Desalting Column incubate->cleanup spot Mix with Sinapinic Acid Matrix & Spot on MALDI Plate cleanup->spot analyze Analyze by MALDI-TOF MS spot->analyze compare Compare Mass Shift to Control HSA analyze->compare

Caption: Workflow for assessing protein haptenation via MALDI-TOF MS.

Protocol 3: Competitive Immunoassay for Immunological Cross-Reactivity

This protocol outlines the development of an indirect competitive ELISA to determine if antibodies raised against one hapten-protein conjugate can recognize other structurally similar haptens. This is the ultimate test of immunological cross-reactivity.[9][10]

Objective: To determine the 50% inhibitory concentration (IC50) of various competitor haptens against an antibody raised for a specific hapten.

Methodology:

  • Reagent Generation (Prerequisite):

    • Immunogen: Synthesize a conjugate of (Z)-ethyl 3-aminoacrylate with a carrier protein like Keyhole Limpet Hemocyanin (KLH). Use this to immunize animals (e.g., rabbits) to generate polyclonal antibodies.

    • Coating Antigen: Synthesize a conjugate of (Z)-ethyl 3-aminoacrylate with a different carrier protein, such as Bovine Serum Albumin (BSA), to avoid non-specific binding to the carrier.

  • ELISA Plate Coating:

    • Coat a 96-well microplate with the coating antigen (e.g., 1 µg/mL of Hapten-BSA conjugate in carbonate buffer, pH 9.6) overnight at 4 °C.

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. Wash 3 times.

  • Competition Step:

    • In a separate plate or tubes, pre-incubate a fixed, limiting dilution of the anti-hapten antibody with varying concentrations of the free competitor haptens ((Z)-ethyl 3-aminoacrylate and its alternatives). Incubate for 1 hour at RT.

  • Detection:

    • Transfer the antibody-competitor mixtures to the washed, coated ELISA plate. Incubate for 1 hour at RT.

    • Wash the plate 3 times to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Rabbit IgG-HRP). Incubate for 1 hour at RT.

    • Wash the plate 5 times.

    • Add a substrate (e.g., TMB) and incubate until color develops. Stop the reaction with acid (e.g., 2M H₂SO₄).

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor concentration. The signal is inversely proportional to the amount of competitor hapten.

    • Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding. A lower IC50 value indicates higher cross-reactivity.

Competitive_ELISA Principle of Competitive ELISA cluster_well cluster_solution FreeAb Free Ab BoundAb Bound Ab FreeAb->BoundAb CoatedAg Coated Antigen FreeAb->CoatedAg Binding to Plate Competitor Competitor (Test Hapten) Competitor->BoundAb label_info High Competitor Conc. => Low Signal Low Competitor Conc. => High Signal

Caption: Principle of competitive ELISA for hapten cross-reactivity.

Conclusion: A Framework for Predictive Assessment

(Z)-ethyl 3-aminoacrylate is a valuable synthetic intermediate whose reactivity profile is dominated by its nature as a Michael acceptor. Its cross-reactivity is modulated by the electron-donating amino group, which renders it less electrophilic than its parent, ethyl acrylate, but more susceptible to reaction than analogs bearing additional steric hindrance or more strongly donating groups.

Understanding this reactivity is not merely an academic exercise. For drug development professionals, it informs the potential for a molecule to covalently bind to off-target proteins, a mechanism implicated in idiosyncratic adverse drug reactions. For immunologists and toxicologists, it provides a basis for predicting the potential of a chemical to act as a sensitizer.

The experimental protocols detailed in this guide provide a tiered approach to investigating cross-reactivity. The in vitro thiol assay offers a rapid, quantitative measure of intrinsic electrophilicity. The protein haptenation assay provides direct evidence of the potential to form immunogenic conjugates. Finally, the competitive immunoassay delivers the most biologically relevant data on how the immune system itself might distinguish—or fail to distinguish—between structurally similar haptens. By employing these methods, researchers can move from structural intuition to empirical data, making more informed decisions in the development of safer, more effective chemical entities.

References

  • Mayr, H., Ofial, A. R. (2008). Do General Nucleophilicity Scales Exist? J. Phys. Org. Chem., 21(7-8), 584-595. [Link]

  • Mayr, H., Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A General Approach to Polar Organic Reactivity. Angewandte Chemie International Edition in English, 33(9), 938-957. [Link]

  • Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. [Link]

  • Chipinda, I., et al. (2011). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy, 2011, 839682. [Link]

  • Aleksic, M., et al. (2007). Investigating protein haptenation mechanisms of skin sensitisers using human serum albumin as a model protein. Toxicology in Vitro, 21(4), 723-733. [Link]

  • Van den Bergh, K., et al. (2017). Thiol–Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8, 1349-1360. [Link]

  • Zheng, W., et al. (2019). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 300, 042023. [Link]

  • Monks, T. J., et al. (2014). Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro. In Mass Spectrometry in Toxicology: Methods and Clinical Applications, 211-224. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Zhang, J., et al. (2020). Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. Scientific Reports, 10(1), 3244. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-ethyl 3-aminoacrylate

As researchers and developers, our focus is often on the synthesis and application of novel compounds like (Z)-ethyl 3-aminoacrylate. However, responsible chemical stewardship extends beyond the benchtop; it culminates i...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like (Z)-ethyl 3-aminoacrylate. However, responsible chemical stewardship extends beyond the benchtop; it culminates in the safe and compliant disposal of waste. Improper handling of even small quantities of reactive intermediates can pose significant risks to personnel and the environment. This guide provides a comprehensive, field-tested framework for the disposal of (Z)-ethyl 3-aminoacrylate, grounding procedural steps in the chemical principles that ensure safety and regulatory adherence.

Hazard Profile and Risk Assessment: Understanding the "Why"

(Z)-ethyl 3-aminoacrylate (CAS No. 77570-30-0) is an organic compound featuring an acrylate backbone, an amino group, and an ethyl ester.[1][2] While specific toxicity data for this exact isomer is limited, the hazards can be reliably inferred from the reactive nature of its functional groups and data on structurally similar acrylates. The core principle of our disposal plan is to mitigate the risks associated with these features.

The primary hazards are associated with skin contact, inhalation, and aquatic toxicity. Acrylates are well-known sensitizers, and the presence of an amino group can contribute to skin and eye irritation.[1][3][4] Therefore, all procedures must be designed to prevent environmental release and personnel exposure.

Table 1: Synthesized Hazard Profile for (Z)-ethyl 3-aminoacrylate

Hazard Class Description Rationale & Source Analogy
Skin Sensitization May cause an allergic skin reaction upon contact.[3][5] Acrylate derivatives are known skin sensitizers. Repeated low-level exposure can lead to significant allergic reactions. (Analogous to Ethyl Acrylate, Ethyl 3-(dimethylamino)acrylate).[3][5]
Skin & Eye Irritation May cause skin and serious eye irritation.[1][3][5] The amine and acrylate functionalities can be irritating to mucous membranes and skin. (Analogous to Ethyl Acrylate, general organic amines).[1][5]
Acute Aquatic Hazard May be harmful or toxic to aquatic life.[5][6] Acrylate esters often exhibit aquatic toxicity. Disposal down the drain is strictly prohibited. (Analogous to Ethyl Acrylate).[5]

| Inhalation Hazard | Vapors or mists may cause respiratory irritation.[1][5] | Handling should be performed in a well-ventilated area, preferably a chemical fume hood. (Analogous to Ethyl Acrylate).[5] |

Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling

Before beginning any waste consolidation or disposal procedure, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the hazards identified above.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Causality
Hand Protection Nitrile or neoprene gloves.[7] Provides a barrier against skin contact, mitigating the risk of irritation and sensitization. Always check glove manufacturer's compatibility charts.
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[8] Protects against splashes of the chemical or contaminated solvents, preventing serious eye irritation. Standard safety glasses are insufficient.
Body Protection A fully buttoned, long-sleeved laboratory coat.[7] Protects skin and personal clothing from contamination during handling and transfer of waste.

| Ventilation | Chemical Fume Hood.[5] | All transfers of (Z)-ethyl 3-aminoacrylate waste, especially volatile solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5] |

The Principle of Segregation: Critical Chemical Incompatibilities

A frequent cause of laboratory incidents is the inadvertent mixing of incompatible waste streams. (Z)-ethyl 3-aminoacrylate, due to its amino and acrylate groups, can react vigorously with several classes of chemicals. Co-mingling these in a single waste container can lead to gas evolution, heat generation, and potentially pressurization of the container.

Table 3: Chemical Incompatibility Chart

Do NOT Mix With Rationale for Segregation
Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates) Can lead to a highly exothermic or explosive reaction.[4][8]
Strong Acids (e.g., Sulfuric Acid, Nitric Acid, Hydrochloric Acid) The amino group is basic and will undergo a strong exothermic acid-base reaction.[4]
Strong Bases (e.g., Sodium Hydroxide) Can promote hydrolysis of the ester and other unwanted side reactions.

| Other Reactive Acrylates/Monomers | Avoid mixing with other monomers unless part of a controlled polymerization quenching process, as uncontrolled polymerization can generate significant heat. |

Self-Validation Check: Always review the Safety Data Sheet (SDS) for all chemicals being added to a waste container to confirm compatibility. When in doubt, segregate.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and preparing (Z)-ethyl 3-aminoacrylate waste for final disposal by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Stream Identification & Segregation

  • Action: Identify all waste streams containing (Z)-ethyl 3-aminoacrylate. This includes neat (pure) material, reaction mixtures, contaminated solvents (e.g., from chromatography), and contaminated solid materials (e.g., silica gel, filter paper, gloves).

  • Causality: Proper identification is the foundation of safe disposal. Segregate waste into compatible categories (e.g., non-halogenated organic solvent waste, solid chemical waste). This is often required by disposal facilities and can reduce costs.[9]

Step 2: Container Selection and Preparation

  • Action: Select a chemically compatible waste container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is typically appropriate. For solid waste, a labeled, sealable container is required.[7][9]

  • Causality: The container must not degrade upon contact with the waste. A secure lid prevents the release of vapors and protects against spills.[9]

Step 3: Waste Collection

  • Action: In a chemical fume hood, carefully transfer the waste into the designated container. Do not fill the container beyond 90% of its capacity.

  • Causality: Leaving a headspace of at least 10% allows for vapor expansion with temperature changes, preventing a dangerous pressure buildup.

Step 4: Accurate Labeling

  • Action: Immediately label the waste container. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (i.e., "(Z)-ethyl 3-aminoacrylate" and any solvents), and an approximate percentage of each component.[7][9]

  • Causality: Accurate labeling is a legal requirement and is critical for the safety of EHS personnel who will handle the container. It ensures the waste is routed to the correct final disposal process (e.g., incineration, fuel blending).

Step 5: Temporary Storage (Satellite Accumulation)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] Ensure the container is within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: The SAA keeps hazardous waste managed and safely contained in the immediate work area until it is ready for pickup, minimizing the risk of spills and exposure.[9]

Step 6: Arranging for Final Disposal

  • Action: Once the waste container is full or has been in storage for a designated period, contact your institution's EHS office to schedule a pickup.[7][9]

  • Causality: EHS professionals are trained and equipped to handle, transport, and manage the final disposal of hazardous waste in compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing (Z)-ethyl 3-aminoacrylate waste from generation to final hand-off.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (Z)-ethyl 3-aminoacrylate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type & Quantity is_spill Is it a Spill? assess->is_spill ppe->assess small_spill Small Spill: Absorb with inert material. Collect in solid waste container. is_spill->small_spill Yes (<100mL) large_spill Large Spill: Evacuate & Notify EHS. is_spill->large_spill Yes (>100mL) routine_waste Routine Waste is_spill->routine_waste No solid_waste Solid Waste: (Contaminated Gloves, Paper) small_spill->solid_waste liquid_waste Liquid Waste: (Solutions, Solvents) routine_waste->liquid_waste routine_waste->solid_waste container Select & Label Hazardous Waste Container liquid_waste->container solid_waste->container store Store in designated Satellite Accumulation Area with Secondary Containment container->store pickup Arrange for EHS Pickup store->pickup

Caption: Disposal workflow for (Z)-ethyl 3-aminoacrylate waste.

References

  • Standard Operating Procedure for Management of Hazardous Materials. University of Washington. [Link]

  • (Z)-ethyl 3-aminoacrylate. PubChem, National Center for Biotechnology Information. [Link]

  • Taurine. Wikipedia. [Link]

  • (Z)-ethyl 3-(dimethylamino)acrylate. PubChem, National Center for Biotechnology Information. [Link]

  • Hazard Summary: Ethyl Methacrylate. New Jersey Department of Health. [Link]

  • How to Dispose of Acrylic Paint Waste Water. YouTube. [Link]

  • Ethyl acrylate - Substance Information. European Chemicals Agency (ECHA). [Link]

  • (Z)-3-Aminoacrylate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl Methacrylate - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • How to Dispose of Acrylic Paint PROPERLY. YouTube. [Link]

  • Acrylic Acid - Standard Operating Procedure. Washington State University. [Link]

  • Safety data sheet - Acronal® 3701 X. BASF. [Link]

  • How To Get Rid Of Toxic Acrylic Wastewater. YouTube. [Link]

  • Ethyl Methacrylate. PubChem, National Center for Biotechnology Information. [Link]

  • Crash Paint Solids: Simple way to make paint water safe for disposal. YouTube. [Link]

  • Chemical Compatibility Chart. U.S. Coast Guard. [Link]

  • Incompatibility of Common Laboratory Chemicals. Emory University Environmental Health and Safety Office. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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